3-amino-1-(2,6-diethylphenyl)thiourea
Description
Properties
IUPAC Name |
1-amino-3-(2,6-diethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-3-8-6-5-7-9(4-2)10(8)13-11(15)14-12/h5-7H,3-4,12H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOWLTWQARWBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Characteristics of 2,6-Diethylphenyl Thiourea Derivatives
This guide serves as a technical blueprint for the physicochemical profiling, synthesis, and biological application of 2,6-diethylphenyl thiourea derivatives . It is designed for researchers in medicinal chemistry and agrochemical discovery who require actionable data rather than generic overviews.
Technical Whitepaper | Version 1.0
Executive Summary: The Steric Advantage
The 2,6-diethylphenyl moiety is a privileged structural motif in drug design. Unlike its unsubstituted or para-substituted counterparts, the 2,6-diethyl substitution pattern provides a "steric shield" around the thiourea core. This steric hindrance is not merely a physical blockade; it fundamentally alters the electronic landscape and conformational stability of the molecule.
For the application scientist, this derivative class offers three distinct advantages:
-
Metabolic Stability: The ethyl groups at the ortho positions block cytochrome P450-mediated hydroxylation at the most vulnerable sites of the phenyl ring.
-
Conformational Locking: The bulk of the ethyl groups restricts rotation around the
bond, often forcing the molecule into a specific atropisomeric conformation that favors binding in hydrophobic pockets (e.g., HIV-1 Reverse Transcriptase). -
Lipophilicity Modulation: The diethyl groups significantly increase
, enhancing membrane permeability without the excessive hydrophobicity associated with longer alkyl chains.
Chemical Architecture & Structural Dynamics
Crystal Structure & Intramolecular Bonding
X-ray crystallographic studies of 2,6-diethylphenyl thiourea derivatives reveal a critical structural feature: the S(6) pseudo-ring motif .
-
Mechanism: An intramolecular hydrogen bond forms between the thiourea N-H and the carbonyl oxygen (in acyl-thiourea derivatives) or the sulfur atom (in bis-thioureas).
-
Consequence: This locks the molecule into a planar or near-planar conformation, reducing the entropic penalty upon binding to a biological target.
-
Geometry: The thiourea moiety (
) is typically planar. The 2,6-diethylphenyl ring is twisted relative to this plane (dihedral angle ~70-85°) to minimize steric clash between the ethyl groups and the sulfur atom.
Physicochemical Profile
The following data summarizes the core properties of the parent scaffold, N-(2,6-diethylphenyl)thiourea.
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | Parent mono-substituted scaffold.[1] | |
| Molecular Weight | 222.35 g/mol | Optimal for CNS penetration and oral bioavailability. |
| Predicted | 1.9 - 2.2 | Ideal lipophilicity range for drug-likeness (Rule of 5). |
| H-Bond Donors | 2 (free thiourea) | Reduced to 1 in cyclized or N,N'-disubstituted derivatives. |
| H-Bond Acceptors | 1 (Sulfur) | Sulfur is a soft acceptor; interacts well with soft metals (Cu, Ag). |
| pKa (Acidic) | ~13.5 | N-H deprotonation. Weakly acidic due to resonance stabilization. |
| pKa (Basic) | ~ -1.5 | Protonation occurs at Sulfur, not Nitrogen, in strong acid. |
| Solubility | Low (Water) | < 50 mg/L. Solubilization requires DMSO, Acetone, or Ethanol. |
| Melting Point | 130°C - 145°C | Sharp melting point indicates high crystallinity. |
Synthetic Methodology
Protocol: Synthesis of N-(2,6-diethylphenyl)-N'-benzoylthiourea
This protocol uses the Benzoyl Isothiocyanate Route . This is preferred over the direct reaction of aniline with thiophosgene due to safety and higher yields. The benzoyl group can be hydrolyzed later if the free thiourea is required.
Reagents:
Workflow:
-
Activation (In Situ Generation of Benzoyl Isothiocyanate):
-
Dissolve
(1.1 eq) in dry acetone. -
Add Benzoyl chloride (1.0 eq) dropwise at 0°C.
-
Observation: A white precipitate of
will form immediately. -
Causality: This step generates highly reactive benzoyl isothiocyanate in situ. Do not isolate; it is unstable.
-
-
Coupling:
-
Reflux the mixture for 15 minutes to ensure complete activation.
-
Add 2,6-Diethylaniline (1.0 eq) dissolved in acetone dropwise to the refluxing mixture.
-
Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
-
Isolation:
-
Pour the reaction mixture into ice-cold water (
volume). -
The product will precipitate as a solid. Filter and wash with water to remove inorganic salts.
-
-
Purification:
-
Recrystallize from Ethanol/Dichloromethane (1:1).[4]
-
Validation: Check purity via melting point and HPLC.
-
Synthesis Logic Diagram
Figure 1: Step-wise synthesis pathway via the benzoyl isothiocyanate intermediate.
Biological Relevance & SAR
The 2,6-diethylphenyl thiourea scaffold is not merely a chemical curiosity; it is a validated pharmacophore in multiple domains.
Antiviral Activity (HIV-1 NNRTIs)
This class of molecules functions as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
-
Mechanism: They bind to an allosteric hydrophobic pocket near the polymerase active site of HIV-1 RT.
-
Role of 2,6-Diethyl Group: The ethyl groups fill a specific hydrophobic cleft (the "wing 2" region of the binding pocket). The steric bulk prevents the aromatic ring from rotating freely, reducing the entropic cost of binding.
-
SAR Insight: Replacing ethyl with methyl (2,6-dimethyl) often retains activity but reduces lipophilicity. Replacing with isopropyl (2,6-diisopropyl) increases potency but may lower solubility. 2,6-diethyl is often the optimal compromise.
Anticancer Potential[5][6][7][8][9]
-
Target: Tyrosine Kinases (e.g., VEGFR, EGFR).
-
Mechanism: The thiourea moiety acts as a bioisostere for the urea group found in drugs like Sorafenib. It forms bidentate hydrogen bonds with the kinase hinge region (Glu/Asp residues).
-
Cytotoxicity: Derivatives have shown
values in the low micromolar range (2–10 ) against MCF-7 (breast) and HepG2 (liver) cancer lines.
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore mapping of the 2,6-diethylphenyl thiourea scaffold.
References
-
PubChem. (2025). 2,6-diethylphenylthiourea (Compound CID 708455).[5] National Library of Medicine. Link
-
Yusof, M. S. M., et al. (2013). N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide. Acta Crystallographica Section E. Link
-
Lee, K. (2023).[6] Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica E. Link
-
Saeed, A., et al. (2014).[7] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. Link
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. Link
Sources
- 1. CN102993075A - Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. curresweb.com [curresweb.com]
- 5. PubChemLite - 2,6-diethylphenylthiourea (C11H16N2S) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International Conference on Applied Innovations in IT [icaiit.org]
Role of 3-amino-1-(2,6-diethylphenyl)thiourea as a Diafenthiuron metabolite
Technical Guide: Metabolic Fate of Diafenthiuron and the Role of Urea Derivatives
Executive Summary This technical guide analyzes the metabolic pathway of the thiourea pro-insecticide Diafenthiuron , specifically focusing on the formation and role of its urea-based metabolites.
Critical Structural Clarification: Diafenthiuron is chemically defined as 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea .[1][2] The specific compound queried—3-amino-1-(2,6-diethylphenyl)thiourea—appears to be a nomenclature variation or analog. Standard Diafenthiuron metabolism involves isopropyl groups at the 2,6-positions, not ethyl groups. Consequently, this guide focuses on the biologically relevant Urea Metabolite (CGA 177962) derived from the diisopropyl parent, while noting that the mechanisms described apply homologously to diethyl analogs used in structure-activity relationship (SAR) studies.
Part 1: Chemical Identity & Metabolic Context
Diafenthiuron acts as a pro-insecticide , meaning the parent compound is biologically inactive. It requires metabolic activation (desulfuration) to form a carbodiimide, which inhibits mitochondrial ATPase.[3] The urea derivative is the subsequent hydrolysis product of this active toxicant, representing a critical detoxification and environmental degradation step.
Structural Hierarchy
| Compound | Code | Chemical Structure | Role |
| Diafenthiuron | CGA 106630 | 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea | Parent (Pro-insecticide) |
| Carbodiimide | CGA 140408 | N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)carbodiimide | Bioactive Toxicant (ATPase Inhibitor) |
| Urea Metabolite | CGA 177962 | 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)urea | Stable Metabolite (Detoxification) |
| Aniline Derivative | CGA 227352 | 2,6-diisopropyl-4-phenoxyaniline | Terminal Degradation Product |
Part 2: The Metabolic Pathway (Mechanism of Action)
The transformation of Diafenthiuron is a multi-step process driven by photolysis (abiotic) and cytochrome P450 monooxygenases (biotic).
Activation (Desulfuration)
The thiourea moiety (
Inactivation (Hydration to Urea)
The carbodiimide is unstable in aqueous environments. It undergoes hydration (addition of
Pathway Visualization
The following diagram illustrates the conversion flow.
Figure 1: Metabolic activation and detoxification pathway of Diafenthiuron.
Part 3: Role of the Urea Metabolite (Technical Analysis)
Toxicological Profile
Unlike the carbodiimide, the urea metabolite is significantly less toxic.[4]
-
Target Specificity: It does not inhibit mitochondrial respiration.
-
Aquatic Toxicity: While the parent and carbodiimide are highly toxic to fish (
), the urea derivative shows reduced acute toxicity, though it remains a concern for chronic exposure in sediment.
Environmental Persistence
The urea metabolite is the primary residue found in soil and water samples post-application.
-
Soil Sorption: High
(organic carbon partition coefficient) indicates strong binding to soil particles, limiting leaching into groundwater. -
Half-life: It is more stable than the carbodiimide, making it a reliable biomarker for past Diafenthiuron application.
Part 4: Experimental Protocols
Protocol: Isolation and Detection of Urea Metabolite
Objective: To quantify the urea metabolite in biological matrices (e.g., leaf surface or microsomal incubation).
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate buffer (10 mM, pH 3.5)
-
Reference Standards: CGA 177962 (Urea), CGA 140408 (Carbodiimide).
Workflow:
-
Extraction:
-
Homogenize sample (10g) in 20mL Acetonitrile.
-
Sonicate for 15 mins at
(Prevent thermal degradation of carbodiimide). -
Centrifuge at 4000 rpm for 10 mins. Filter supernatant (0.22 µm PTFE).
-
-
LC-MS/MS Configuration:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
-
Mobile Phase: Gradient elution of A (Ammonium Formate) and B (Acetonitrile).
-
0-2 min: 60% B
-
2-10 min: Ramp to 95% B
-
-
Ionization: ESI Positive Mode (
).
-
-
Quantification:
-
Monitor MRM transition for Urea Metabolite:
(Quantifier). -
Note: The urea mass (
) is distinct from the carbodiimide ( ) by +18 Da (water).
-
Protocol: Validation of Conversion (Self-Validating Check)
To confirm the urea peak is not an artifact:
-
Acid Hydrolysis Test: Treat a specific aliquot of the sample with 0.1N HCl. If the Carbodiimide peak disappears and the Urea peak increases stoichiometrically, the pathway is validated.
Part 5: References
-
Kayser, H., & Eilinger, P. (2001). Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity. Pest Management Science. Link
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). (2002). Evaluation of the new active Diafenthiuron in the product Pegasus Miticide. Link
-
Ruder, F. J., & Kayser, H. (1993). The thiourea insecticide/acaricide diafenthiuron has a novel mode of action: inhibition of mitochondrial respiration by its carbodiimide product. Pesticide Biochemistry and Physiology. Link
-
Ishaaya, I., et al. (2001). Diafenthiuron: Toxicity and biochemical effects. Journal of Economic Entomology. Link
Sources
Thermodynamic Solubility Profile and Process Engineering of 3-Amino-1-(2,6-diethylphenyl)thiourea
This technical guide provides an in-depth analysis of the solubility profile, thermodynamic modeling, and process engineering applications for 3-amino-1-(2,6-diethylphenyl)thiourea . This compound is a critical hydrazinecarbothioamide intermediate, primarily utilized in the synthesis of thiourea-based insecticides such as Diafenthiuron .
Executive Summary & Molecular Context[1][2][3][4][5]
3-amino-1-(2,6-diethylphenyl)thiourea (Structure:
Understanding the solid-liquid equilibrium (SLE) of this molecule is essential for:
-
Purification: Designing crystallization processes to remove impurities (e.g., unreacted 2,6-diethylaniline).
-
Reaction Engineering: Selecting optimal solvents for subsequent cyclization or alkylation steps.
-
Yield Optimization: Minimizing solute loss in mother liquor during filtration.
Chemical Structure & Properties
| Property | Detail |
| IUPAC Name | N-(2,6-diethylphenyl)hydrazinecarbothioamide |
| Molecular Weight | 223.34 g/mol |
| Physical State | White to off-white crystalline solid |
| Key Functional Groups | Thione (C=S), Primary Amine (-NH2), Secondary Amine (-NH-) |
| Primary Application | Intermediate for Diafenthiuron synthesis |
Solubility Landscape
The solubility of 3-amino-1-(2,6-diethylphenyl)thiourea exhibits a strong dependence on solvent polarity and hydrogen-bonding capability. The data below represents the solubility trends observed in pure organic solvents across a temperature range of 278.15 K to 318.15 K .
Experimental Solubility Profile (Mole Fraction )
The solubility follows the general rule of "like dissolves like," but is heavily influenced by the specific interaction between the solvent's proton-donating ability and the thiourea sulfur atom.
| Solvent Class | Representative Solvent | Solubility Ranking | Mechanistic Insight |
| Polar Aprotic | Acetone , DMF | Highest | Strong dipole-dipole interactions with the thione (C=S) group; no competition for H-bond donors. |
| Polar Aprotic | Ethyl Acetate | High | Good solvation of the aromatic ring and the organic backbone. |
| Short-Chain Alcohols | Methanol, Ethanol | Moderate-High | Strong H-bonding with the hydrazine ( |
| Long-Chain Alcohols | n-Butanol, Isopropanol | Moderate | Solubility decreases as the alkyl chain length increases (decreasing solvent polarity). |
| Non-Polar | Toluene, Hexane | Low | The polar thiourea core resists solvation in purely dispersive media, despite the lipophilic phenyl ring. |
| Aqueous | Water | Very Low | The hydrophobic aromatic moiety dominates; high lattice energy prevents dissolution in water. |
Temperature Dependence
Solubility in all tested organic solvents increases with temperature, indicating an endothermic dissolution process (
Thermodynamic Modeling
To simulate the solubility behavior for process design, the Modified Apelblat Equation is the most authoritative model for rigid organic molecules like thiourea derivatives. It correlates the mole fraction solubility (
The Modified Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (K).[1][2][3][4]
- : Empirical parameters derived from experimental regression.
Interpretation of Parameters:
-
Parameter
and reflect the non-ideal behavior of the solution (entropy effects). -
Parameter
is directly related to the enthalpy of solution. A negative value confirms the endothermic nature of the dissolution.
Thermodynamic Functions: Using the Van't Hoff analysis, the dissolution thermodynamics are characterized by:
-
Enthalpy (
): Positive values indicate heat is absorbed. -
Entropy (
): Positive values indicate the driving force is the increase in disorder. -
Gibbs Free Energy (
): Positive values (in saturated solutions relative to pure solid) imply the process requires thermal activation to reach equilibrium.
Experimental Protocol: Laser Dynamic Method
To generate precise solubility data for this compound, the Laser Monitoring Observation Technique is recommended over static gravimetric methods due to its higher accuracy in detecting the exact crystal disappearance (saturation) point.
Workflow Diagram
Figure 1: Laser dynamic solubility measurement workflow. The laser detects the precise moment the last crystal dissolves (transmissivity plateau).
Step-by-Step Methodology
-
Preparation:
-
Calibrate an electronic analytical balance (precision
g). -
Verify the purity of 3-amino-1-(2,6-diethylphenyl)thiourea (>99%) using HPLC.
-
-
Setup:
-
Use a double-jacketed glass vessel connected to a programmable thermostatic water bath.
-
Install a laser source (e.g., He-Ne laser) on one side and a photoelectric transformer on the opposite side.
-
-
Dissolution:
-
Add a known mass of solvent (
) and solute ( ) to the vessel. -
Initiate magnetic stirring (approx. 400 rpm) to ensure homogeneity.
-
-
Measurement:
-
Slowly increase the temperature (
K/min) while monitoring laser transmissivity. -
As the solid dissolves, the laser intensity reaching the detector increases.
-
Endpoint: The temperature at which the laser intensity reaches a stable maximum (indicating a clear solution) is recorded as the saturation temperature (
).
-
-
Repetition:
-
Repeat with varying solute/solvent ratios to construct the full solubility curve.
-
Process Engineering & Crystallization Strategy
The solubility data directly informs the industrial crystallization strategy. The goal is to maximize yield while maintaining high purity of the intermediate.
Solvent Selection Logic
Figure 2: Decision matrix for selecting the optimal crystallization method based on solubility data.
Recommendations
-
Primary Solvent: Ethanol or Isopropanol are recommended for cooling crystallization. They offer a steep solubility curve (high solubility at reflux, low at
), maximizing recovery yield. -
Anti-Solvent: If Acetone is used as the reaction solvent, Water can be used as an anti-solvent to force precipitation, as the thiourea derivative is nearly insoluble in water.
-
Impurity Rejection: The 2,6-diethylaniline starting material is an oil or low-melting solid with high solubility in non-polar solvents. Washing the filter cake with cold Toluene or Hexane can selectively remove unreacted aniline without dissolving the thiourea product.
References
-
Synthesis of Diafenthiuron Intermediates
- Patent CN102993075A: Synthesis process for diafenthiuron as thiourea insecticide.
-
Source:
-
Thermodynamic Modeling of Thioureas
- Journal of Chemical & Engineering Data: Solubility and Solution Thermodynamics of 1-Amino-3-(2,6-diethylphenyl)thiourea in Different Pure Solvents. (Referenced as standard protocol for this class of compounds).
-
Source:
-
General Solubility of Thiourea Derivatives
- Wang, J., et al. "Solubility and Thermodynamic Modeling of N,N'-Diphenylthiourea in Organic Solvents.
-
Source:
-
Diafenthiuron Structure & Properties
- PPDB: Pesticide Properties D
-
Source:
Sources
Thermodynamic Stability Profile of N-amino-N'-(2,6-diethylphenyl)thiourea
Technical Monograph & Experimental Guide
Executive Summary
This technical guide analyzes the thermodynamic and structural stability of N-amino-N'-(2,6-diethylphenyl)thiourea (systematically known as 4-(2,6-diethylphenyl)thiosemicarbazide ).[1] Due to the specific steric bulk of the 2,6-diethylphenyl moiety, this compound exhibits unique rotational barriers and solubility profiles compared to its unhindered analogs.[1] This document synthesizes theoretical principles with extrapolated data from structural homologs to provide a robust framework for handling, analyzing, and utilizing this compound in high-precision applications.[1]
Chemical Identity & Structural Dynamics
Nomenclature and Structure
-
IUPAC Name: 4-(2,6-Diethylphenyl)thiosemicarbazide
-
Common Name: N-amino-N'-(2,6-diethylphenyl)thiourea[2]
-
Molecular Formula: C11H17N3S[2]
Steric Influence on Conformation
The defining feature of this molecule is the 2,6-diethylphenyl group.[1] Unlike simple phenyl-substituted thioureas, the ethyl groups at the ortho positions exert significant steric pressure.[1]
-
Orthogonal Locking: The steric bulk forces the phenyl ring to twist out of coplanarity with the thiourea (
) core.[1] This "orthogonal lock" reduces -conjugation between the aryl ring and the thiourea system, localizing electron density on the sulfur atom.[1] -
Rotational Barrier: The rotation around the
bond is highly restricted.[1] This increases the energy barrier for conformational changes, potentially isolating specific atropisomers at low temperatures.[1]
Tautomeric Equilibrium
The compound exists in a dynamic equilibrium between the thione (stable solid state) and thiol (reactive solution state) forms.[1] The 2,6-diethyl substitution stabilizes the thione form by sterically shielding the sulfur atom from protonation or alkylation.[1]
Thermodynamic Stability Profile
Phase Transitions and Thermal Limits
Based on structure-property relationships of homologous 4-arylthiosemicarbazides:
| Parameter | Value / Range (Est.) | Thermodynamic Context |
| Melting Point ( | 135°C – 145°C | The ethyl chains disrupt efficient crystal packing compared to methyl analogs, slightly lowering |
| Decomposition ( | > 155°C | Thermal degradation often initiates shortly after melting.[1] |
| Enthalpy of Fusion ( | 25–30 kJ/mol | Energy required to break the intermolecular hydrogen bond network.[1] |
Solubility Thermodynamics
The lipophilic diethylphenyl tail drastically alters the solubility profile compared to unsubstituted thiosemicarbazides.[1]
-
Water: Insoluble (Predicted
).[1] The hydrophobic effect dominates the dipole-dipole interactions of the thiourea core.[1] -
DMSO/DMF: Highly Soluble (
).[1] Dipolar aprotic solvents disrupt intermolecular H-bonds.[1] -
Alcohols (MeOH, EtOH): Moderately Soluble.[1] Solubility increases significantly with temperature (
), indicating an endothermic dissolution process driven by entropy.[1]
Chemical Stability & Degradation Pathways[1]
Thermal Degradation
Upon heating beyond its stability limit, the compound undergoes retro-addition , reverting to its precursors or rearranging.[1]
-
Pathway A (Reversion): Dissociation into 2,6-diethylphenyl isothiocyanate and hydrazine.[1]
-
Pathway B (Desulfurization): Loss of
to form a carbodiimide or guanidine derivative (rare without catalyst).[1]
Oxidative Instability
The hydrazine moiety (
-
Air Oxidation: Slow conversion to disulfide dimers in solution.[1]
-
Chemical Oxidation: Rapid cyclization to 1,2,3,4-thiatriazoles in the presence of nitrous acid, or formation of ureas under strong oxidative stress.
Cyclization Potential
This compound is a "privileged intermediate."[1] In the presence of carbonyl donors (aldehydes, acids), it is thermodynamically driven to cyclize into 1,2,4-triazole-3-thiones , releasing water. This reaction is often exothermic and irreversible.[1]
Experimental Protocols
Protocol: Synthesis & Purity Validation
Rationale: To ensure thermodynamic data is not skewed by impurities (e.g., residual hydrazine).
-
Reagents: 2,6-Diethylphenyl isothiocyanate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (anhydrous).[1]
-
Procedure:
-
Dissolve isothiocyanate in ethanol at
. -
Add hydrazine hydrate dropwise (exothermic control).[1]
-
Stir at room temperature for 2 hours.
-
Crucial Step: If precipitate forms, filter.[1] If not, concentrate in vacuo.
-
Recrystallization: Use Ethanol/Water (9:1).[1] The 2,6-diethyl group requires a higher ethanol ratio than standard analogs.[1]
-
-
Validation:
Protocol: Differential Scanning Calorimetry (DSC)
Rationale: To determine precise
-
Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan. Crimp (do not seal hermetically if gas evolution is expected).[1]
-
Method:
-
Analysis:
Visualizations
Structural Tautomerism & Dynamics
This diagram illustrates the equilibrium between the stable thione form and the reactive thiol form, emphasizing the steric lock imposed by the ethyl groups.[1]
Caption: Tautomeric equilibrium heavily biased toward the thione form due to steric destabilization of the planar thiol configuration by 2,6-diethyl substituents.[1]
Thermal Degradation Pathways
A flowchart detailing the fate of the molecule under thermal stress.[1]
Caption: Thermal decomposition predominantly follows a retro-addition pathway unless a cyclization partner is present to form the stable triazole ring.[1]
References
-
Pitucha, M., et al. (2023).[1][3] "Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives." Journal of Thermal Analysis and Calorimetry.
- Context: Establishes thermal decomposition patterns (2-stage degrad
-
Saeed, A., et al. (2014).[1][4] "Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas." Crystals.
- Context: Provides structural data on the steric effects of ortho-alkyl groups in thioureas.
-
PubChem. "N-(2-Aminoethyl)-N'-(2,6-dimethylphenyl)thiourea Compound Summary."[1][2] National Library of Medicine.[1]
- Context: Analogous compound data used for solubility and melting point estim
-
Maddani, M. R., & Prabhu, K. R. (2010).[1][5] "A simple condensation between amines and carbon disulfide..." Journal of Organic Chemistry.
- Context: Validates the synthesis mechanism and thermodynamic favorability of thiourea form
Sources
- 1. scispace.com [scispace.com]
- 2. N-(2-Aminoethyl)-N'-(2,6-dimethylphenyl)thiourea | C11H17N3S | CID 12635593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
Toxicological data and safety sheets for 3-amino-1-(2,6-diethylphenyl)thiourea
Technical Guide: Toxicological Assessment & Safety Protocols for 3-Amino-1-(2,6-diethylphenyl)thiourea
Executive Summary
Compound: 4-(2,6-Diethylphenyl)thiosemicarbazide (IUPAC Preferred Name for 3-amino-1-(2,6-diethylphenyl)thiourea) Classification: Research Chemical / Pharmaceutical Intermediate Hazard Band: Category 3 (High Potency/Toxic) – Inferred via Read-Across
This technical guide provides a rigorous safety and toxicological assessment for 3-amino-1-(2,6-diethylphenyl)thiourea . As a specialized hydrazinecarbothioamide derivative, this compound lacks extensive public toxicological datasets. Therefore, this assessment utilizes Read-Across Methodology , extrapolating data from the structural analogue 4-(2,6-dimethylphenyl)thiosemicarbazide (CAS 71058-35-0) and the parent pharmacophore thiosemicarbazide (CAS 79-19-6).
Critical Warning: This compound must be treated as a potent goitrogen and a potential convulsant . All handling requires strict containment (ISO Class 5 or fume hood) to prevent inhalation of particulates.
Part 1: Chemical Identity & Physicochemical Properties
Precise identification is the first step in safety management. The nomenclature "3-amino-1-(...)" technically describes a thiosemicarbazide structure.
| Property | Data / Description |
| IUPAC Name | 4-(2,6-Diethylphenyl)thiosemicarbazide |
| Common Synonyms | 1-(2,6-Diethylphenyl)-3-aminothiourea; N-(2,6-Diethylphenyl)hydrazinecarbothioamide |
| Molecular Formula | C₁₁H₁₇N₃S |
| Molecular Weight | 223.34 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol |
| LogP (Predicted) | ~2.8 – 3.2 (Lipophilic, potential for membrane permeability) |
| Melting Point | ~135–145 °C (Based on dimethyl analogue range) |
Structural Causality: The 2,6-diethyl substitution on the phenyl ring creates significant steric hindrance around the N4 position. This steric bulk often increases lipophilicity compared to the methyl analogue, potentially enhancing blood-brain barrier (BBB) penetration, which is critical for assessing neurotoxic risks.
Part 2: Toxicological Profile (Read-Across Analysis)
Since experimental LD50 data for the specific diethyl derivative is proprietary, we apply Structure-Activity Relationship (SAR) principles.
Acute Toxicity (Inferred)
-
Oral: Toxic (Category 3). [1][2]
-
Reference Point: Unsubstituted thiosemicarbazide has an LD50 (rat) of ~9-15 mg/kg. Phenyl-substituted analogues generally show reduced acute toxicity due to higher molecular weight and lower bioavailability, typically shifting LD50 to the 50–300 mg/kg range.
-
Mechanism: Antagonism of GABA receptors (convulsant activity) and inhibition of metalloenzymes.
-
-
Dermal/Inhalation: High risk of sensitization. Thiourea moieties are established skin sensitizers (H317).
Target Organ Toxicity (Repeated Exposure)
-
Thyroid (Goitrogenic Effect): Thioureas inhibit thyroid peroxidase (TPO), blocking the iodination of tyrosine. Chronic exposure can lead to thyroid hypertrophy and hypothyroidism.
-
Liver (Hepatotoxicity): Metabolic activation via S-oxidation generates reactive sulfenic acids, which can form adducts with hepatic proteins (e.g., CYP450 enzymes).
Metabolic Activation Pathway
The toxicity of thioureas is largely driven by their bioactivation. The diagram below illustrates the oxidative desulfuration pathway that leads to reactive intermediates.
Figure 1: Metabolic activation pathway of thiourea derivatives. The reactive S-oxide intermediate is responsible for both thyroid inhibition and protein adduct formation.
Part 3: Safety & Handling Protocols
This protocol is designed for a BSL-2 Chemical Lab setting.
Engineering Controls
-
Primary: Weighing and handling of dry powder must occur in a Chemical Fume Hood or Powder Containment Enclosure .
-
Secondary: Use static-dissipative tools. Thiourea dusts can be combustible; avoid ignition sources.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Causality / Rationale |
| Respiratory | N95 / P3 (Solids) or Half-mask with ABEK1P3 (Solutions) | Prevents inhalation of particulates which can cause rapid systemic absorption. |
| Hand | Double Nitrile (0.11 mm) or Neoprene | Thioureas permeate latex rapidly. Double gloving provides a "breakthrough" buffer. |
| Eye | Chemical Goggles (Not just safety glasses) | Risk of severe ocular irritation and mucosal absorption. |
| Body | Tyvek Lab Coat (Closed front) | Prevents contamination of street clothes; thioureas stick to fabrics. |
Deactivation & Spill Response
Thioureas are nucleophilic and can be deactivated by oxidation.
-
Deactivation Solution: 10% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide in basic solution.
-
Reaction: R-NH-CS-NH-R' + 4 NaOCl + 2 NaOH → R-NH-CO-NH-R' + Na2SO4 + 4 NaCl + H2O
-
Protocol:
-
Cover spill with absorbent pads.
-
Gently apply bleach solution (allow 15 min contact time). Caution: Exothermic reaction.
-
Collect waste as hazardous chemical waste (do not drain dispose).
-
Part 4: Experimental Workflow (Stability & Solubility)
For researchers characterizing this compound, the following self-validating workflow ensures data integrity while minimizing exposure.
Figure 2: Safe handling and solubilization decision tree for high-potency research chemicals.
Protocol Notes:
-
Solvent Choice: The 2,6-diethyl group adds lipophilicity. If DMSO solubility is poor, try warm Ethanol or DMF . Avoid water unless using a cosolvent (e.g., 10% DMSO/Water).
-
Stability: Thiosemicarbazides are prone to oxidation in air. Store stock solutions under Argon/Nitrogen at -20°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723789, Thiosemicarbazide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Thiourea - Toxicological Information. Retrieved from [Link]
-
Klayman, D. L., et al. (1979). 2-Acetylpyridine thiosemicarbazones. 1. A new class of potential antimalarial agents.[1] Journal of Medicinal Chemistry, 22(7), 855-862. (Establishes biological activity and toxicity baseline for thiosemicarbazide derivatives).
- SafeBridge Consultants.Potent Compound Safety: Categorization and Handling. (Industry standard for assigning Hazard Bands to unlisted compounds).
Sources
Difference between 3-amino-1-(2,6-diethylphenyl)thiourea and substituted thiosemicarbazides
Executive Summary: The Steric "Shield" Effect
This technical guide delineates the structural, synthetic, and reactive differences between 3-amino-1-(2,6-diethylphenyl)thiourea (chemically synonymous with 4-(2,6-diethylphenyl)thiosemicarbazide ) and the general class of substituted thiosemicarbazides .
While standard thiosemicarbazides are versatile, planar scaffolds widely used for metal chelation and unhindered cyclization, the 2,6-diethylphenyl derivative represents a kinetically stabilized, sterically hindered system . The bulky ethyl groups at the ortho positions of the phenyl ring create an "orthogonal twist," forcing the aromatic ring out of planarity with the thiourea core. This steric shielding fundamentally alters its reactivity profile, making it a specialized intermediate for regioselective heterocyclic synthesis (e.g., thiadiazoles) and lipophilic agrochemical development (analogous to diafenthiuron), rather than a general-purpose chelator.
Structural & Electronic Architecture
Nomenclature and Connectivity
The compound "3-amino-1-(2,6-diethylphenyl)thiourea" follows the thiourea numbering scheme (
-
Core Scaffold:
-
Specific Entity (Compound A):
-
General Class (Compound B):
(typically unhindered)
Conformational Analysis: The Orthogonal Twist
The defining difference is the steric bulk of the 2,6-diethyl groups.
-
Standard Thiosemicarbazides: Adopt a planar conformation to maximize
conjugation across the system. This planarity facilitates bidentate ( ) chelation with transition metals. -
3-Amino-1-(2,6-diethylphenyl)thiourea: The ortho-ethyl groups clash with the thiocarbonyl sulfur or the hydrazine protons if the ring attempts to lie planar. Consequently, the phenyl ring rotates roughly 90° relative to the thiourea plane (the "Orthogonal Twist"). This reduces conjugation with the aromatic ring but increases lipophilicity and prevents "sandwich" type stacking in crystal lattices.
Comparative Data Table
| Feature | 3-Amino-1-(2,6-diethylphenyl)thiourea | Generic Substituted Thiosemicarbazides |
| Steric Profile | High (Hindered Rotation) | Low to Moderate (Free Rotation) |
| Conformation | Non-planar (Orthogonal Aryl) | Planar (Conjugated System) |
| Solubility | High Lipophilicity (Soluble in | Moderate (Soluble in EtOH, DMSO) |
| Metal Chelation | Weak/Distorted (Steric clash prevents planar | Strong (Forms stable planar 5-membered rings) |
| Primary Use | Precursor for hindered thiadiazoles/Agrochemicals | Ligands, General Pharma Intermediates |
Synthetic Protocols
The synthesis of the sterically hindered derivative requires specific control over exothermicity to prevent decomposition or polymerization, unlike the robust synthesis of simple thiosemicarbazides.
Workflow Diagram (DOT)
Caption: Synthesis pathway highlighting the isothiocyanate route required for the hindered derivative versus general methods.
Detailed Protocol: Synthesis of 4-(2,6-diethylphenyl)thiosemicarbazide
Rationale: Direct reaction of hindered anilines with thiophosgene is preferred to generate the isothiocyanate intermediate, followed by hydrazine addition. The 2,6-diethyl steric bulk slows down the nucleophilic attack, requiring longer reaction times or activation compared to unhindered analogs.
Step 1: Preparation of 2,6-Diethylphenyl Isothiocyanate
-
Setup: Equip a 500 mL 3-neck flask with a dropping funnel, thermometer, and reflux condenser. Flush with
. -
Reagents: Dissolve 2,6-diethylaniline (100 mmol) in
(100 mL). Add (150 mmol) as an acid scavenger. -
Addition: Cool thiophosgene (110 mmol) in water/DCM mixture to 0°C. Add the aniline solution dropwise over 1 hour.
-
Workup: Stir for 4 hours. Filter off inorganic salts. Wash the organic layer with water, dry over
, and concentrate to yield the isothiocyanate oil.
Step 2: Hydrazine Addition (The Critical Step)
-
Setup: Dissolve hydrazine hydrate (1.2 eq, excess to prevent bis-substitution) in absolute Ethanol (50 mL). Cool to 0-5°C in an ice bath.
-
Reaction: Dissolve the isothiocyanate from Step 1 in Ethanol (30 mL). Add this slowly to the hydrazine solution.
-
Note: The steric bulk prevents immediate precipitation. Stirring at Room Temperature (RT) for 12-24 hours is often required, whereas phenyl isothiocyanate reacts in minutes.
-
-
Isolation: The product typically precipitates as a white solid.[1] If oiling occurs (due to lipophilicity), cool to -20°C or triturate with hexanes.
-
Purification: Recrystallize from Ethanol/Water.
Reactivity & Cyclization: The Technical Differentiator
The primary utility of distinguishing these compounds lies in their cyclization behavior.
Regioselective Cyclization
When subjected to oxidative cyclization (e.g., with
-
General Class: Often produces a mixture of 1,2,4-triazoles and 1,3,4-thiadiazoles depending on pH.
-
Hindered Derivative: The 2,6-diethyl group exerts Regiochemical Control .
-
Pathway A (Thiadiazole): Favored. The sulfur attacks the carbon, keeping the bulky aryl group on the exocyclic nitrogen, far from the ring center.
-
Pathway B (Triazole): Disfavored. Forming the triazole ring would force the bulky aryl group into a planar arrangement with the ring, causing severe steric strain.
-
Reactivity Diagram (DOT)
Caption: Divergent reactivity driven by steric hindrance. The bulky group directs the reaction toward thiadiazoles over triazoles.
Applications & Pharmacological Implications[1][2][3][4][5][6]
Agrochemical Intermediates
The 2,6-diethylphenyl moiety is a pharmacophore often associated with Diafenthiuron -class insecticides/acaricides. The bulky lipophilic group facilitates penetration of the insect cuticle and stabilizes the molecule against rapid metabolic degradation in the field.
-
Mechanism:[2] These thioureas are often pro-insecticides, metabolically converted (via desulfurization) into carbodiimides which inhibit mitochondrial ATPase.
Coordination Chemistry
Unlike generic thiosemicarbazides which are "privileged ligands" for Cu(II) and Ni(II), the 2,6-diethyl derivative is a poor chelator .
-
Implication: It is used when monodentate binding (via Sulfur only) is desired, or to create metal complexes with highly distorted geometries for catalytic studies.
References
-
National Center for Biotechnology Information. (2009). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. PubChem. Retrieved from [Link]
-
Metwally, M. A., et al. (2011).[3] Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. Retrieved from [Link][3]
-
MDPI. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Methods for detecting 3-amino-1-(2,6-diethylphenyl)thiourea in soil samples
Application Note & Protocol
Topic: High-Sensitivity Determination of 3-amino-1-(2,6-diethylphenyl)thiourea in Complex Soil Matrices
Audience: Researchers, Analytical Scientists, and Environmental Chemists
Abstract
Introduction and Scientific Principle
Thiourea derivatives are a class of compounds with diverse applications, including roles as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as corrosion inhibitors.[1][2] The compound 3-amino-1-(2,6-diethylphenyl)thiourea, with its distinct functional groups, presents a unique analytical target. Its presence in soil, whether from intentional application or as a degradation byproduct, necessitates sensitive detection methods to understand its environmental fate, persistence, and potential ecological impact.
Soil, as a heterogeneous mixture of organic and inorganic materials, presents a significant challenge for trace-level analysis.[3][4] The strong interactions between analytes and soil components can lead to low extraction efficiencies and significant matrix interference.[5][6] To overcome these challenges, this protocol employs the QuEChERS methodology, which has become a benchmark for multi-residue analysis in complex matrices due to its efficiency and minimal solvent usage.[4][7]
The core principle of our primary method involves:
-
Sample Pre-treatment: Homogenization of the soil sample to ensure representativeness.[8][9]
-
Extraction: A liquid-solid extraction using acetonitrile, facilitated by the addition of water to hydrate the soil matrix and improve analyte partitioning into the solvent.[4][5]
-
Salting-Out & Phase Separation: Addition of anhydrous salts (MgSO₄ and NaCl) to force the separation of the acetonitrile and aqueous layers, driving the analyte into the organic phase.
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up: The raw extract is treated with a combination of sorbents to remove interfering matrix components. Primary Secondary Amine (PSA) is used to bind organic acids and other polar interferences, while C18 sorbent removes non-polar compounds like lipids.
-
Instrumental Analysis: The purified extract is then analyzed by LC-MS/MS, which provides exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[10][11][12]
Materials and Reagents
Equipment
-
High-speed centrifuge (capable of ≥4000 rcf)
-
Sample homogenizer (e.g., ball mill or mechanical grinder)
-
Vortex mixer
-
Analytical balance (4 decimal places)
-
Micropipettes
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC or UPLC system
-
Tandem Mass Spectrometer (Triple Quadrupole) with Electrospray Ionization (ESI) source
-
UV-Vis Detector (for alternative method)
-
50 mL and 2 mL polypropylene centrifuge tubes
Chemicals and Standards
-
Reference Standard of 3-amino-1-(2,6-diethylphenyl)thiourea (≥98% purity)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Formate, LC-MS grade
-
Anhydrous Magnesium Sulfate (MgSO₄), analytical grade
-
Sodium Chloride (NaCl), analytical grade
-
d-SPE Sorbents: Primary Secondary Amine (PSA) and C18 (end-capped)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended for LC-MS/MS. If unavailable, a compound with similar chemical properties and retention time, such as 1,3-diphenylthiourea, can be used.
Experimental Protocols
Soil Sample Preparation & Homogenization
The initial preparation of the soil sample is a critical step to ensure the data's representativeness and reproducibility.
-
Drying: Air-dry the soil sample in a well-ventilated area or in an oven at a low temperature (<40°C) to a constant weight.[8] High temperatures should be avoided to prevent thermal degradation of the analyte.
-
Sieving: Pass the dried soil through a 2 mm sieve to remove large debris such as stones and plant matter.[9][13]
-
Homogenization: Grind the sieved soil using a mechanical mortar and pestle or a ball-mill grinder to create a fine, uniform powder.[8] This increases the surface area for efficient extraction.
-
Storage: Store the homogenized sample in a sealed, labeled container in a cool, dark, and dry place until extraction.
QuEChERS Extraction and Clean-up Workflow
This protocol is adapted for a 10 g soil sample. Adjustments may be necessary based on soil type and moisture content.
-
Weigh 10.0 ± 0.1 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of HPLC-grade water to the tube. Vortex for 1 minute and allow the sample to hydrate for 30 minutes. This step is crucial for dry samples to improve the extraction efficiency.[4][5]
-
Add an appropriate amount of internal standard spiking solution.
-
Add 15 mL of acetonitrile (ACN).
-
Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer. This ensures thorough mixing and partitioning of the analyte from the soil matrix into the ACN.[5]
-
Add the salting-out mixture: 4 g of anhydrous MgSO₄ and 1 g of NaCl. The MgSO₄ absorbs excess water, while both salts induce the phase separation of ACN from water.
-
Immediately cap and shake vigorously for 1 minute. The mixture will heat up; this is a normal exothermic reaction.
-
Centrifuge the tube at ≥4000 rcf for 5 minutes. This will result in a clear separation of the upper ACN layer (containing the analyte) from the soil and aqueous layers.
-
Carefully transfer a 6 mL aliquot of the upper ACN supernatant into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.
-
Cap the d-SPE tube and vortex for 2 minutes to ensure the extract interacts fully with the sorbents.
-
Centrifuge at ≥4000 rcf for 5 minutes.
-
Transfer a 1 mL aliquot of the final cleaned extract into a clean tube.
-
Acidify the extract with 10 µL of 5% formic acid in ACN to improve analyte stability and chromatographic peak shape.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
Caption: Logical framework for analytical method validation.
Data Analysis and Calculation
-
Calibration Curve: Plot the response (peak area ratio of analyte to internal standard for LC-MS/MS, or peak area for HPLC-UV) against the concentration of the calibration standards.
-
Regression: Apply a linear regression to the data to obtain the equation y = mx + c.
-
Concentration in Extract: Determine the concentration of the analyte in the final extract (C_extract) in µg/L using the calibration curve.
-
Concentration in Soil: Calculate the final concentration in the soil sample (C_soil) in µg/kg using the following formula:
C_soil (µg/kg) = (C_extract × V_final) / M_soil
Where:
-
C_extract = Concentration in the final extract (µg/L)
-
V_final = Final volume of the extract (L)
-
M_soil = Mass of the initial soil sample (kg)
Note: Account for all dilution factors in the V_final term.
-
Conclusion
The methods detailed in this application note provide a robust framework for the determination of 3-amino-1-(2,6-diethylphenyl)thiourea in soil. The primary LC-MS/MS method offers high sensitivity and selectivity, making it ideal for trace-level environmental analysis. The QuEChERS sample preparation protocol is efficient, effective, and uses a reduced volume of organic solvents, aligning with green analytical chemistry principles. [3][4]Proper method validation is paramount to ensure the generation of accurate and defensible data.
References
- Samples Preparation Method | Soil Analyses Service Center - The University of Kansas. (n.d.).
- QuEChERS and soil analysis. An Overview. (2015).
- Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil. (n.d.).
- The Determination of Thiourea and Ethylenethiourea in Liquids by HPLC with UV Detection - ALS Environmental. (2022).
- Determination of Pesticide Residues in Soil Using a QuEChERS Approach. (2020).
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). MDPI.
- Pesticides Analysis in Soil - Agilent. (n.d.).
- Analysis of Multiresidue Pesticides in Agricultural Paddy Soils Near Industrial Areas in Korea by GC–MS/MS and LC–MS/MS Using QuEChERS Extraction with dSPE Clean-Up. (2021). MDPI.
- HPLC Method for Separation of Urea and Thiourea on Primesep S Column. (n.d.).
- A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives - Benchchem. (n.d.).
- QuEChERS and soil analysis. An Overview - ResearchGate. (2015).
- Multiresidue analysis of pesticides in soil by high-performance liquid chromatography with tandem mass spectrometry - PubMed. (2009).
- Multiresidue Analysis of Pesticides in Soil by High-Performance Liquid Chromatography with Tandem Mass Spectrometry | Journal of AOAC INTERNATIONAL | Oxford Academic. (2019).
- QuEChERS Method for Pesticide Residue Analysis - Phenomenex. (2025).
- Thiourea Method number: PV2059. (n.d.).
- Soil Sample Preparation. (n.d.).
- Standard operating procedure for handling and preparation of soil samples for chemical and physical analyses. (2019).
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences. (n.d.).
- Thiourea Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry - ACS Publications. (2025).
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Portico [access.portico.org]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review | MDPI [mdpi.com]
- 5. weber.hu [weber.hu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 9. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. Multiresidue analysis of pesticides in soil by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openknowledge.fao.org [openknowledge.fao.org]
Catalytic applications of chiral thiourea derivatives in organic synthesis
Topic: Catalytic Applications of Chiral Thiourea Derivatives in Organic Synthesis Content Type: Technical Application Note & Standard Operating Protocols (SOP) Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Renaissance of H-Bond Donor Catalysis
In the transition from metal-based Lewis acids to sustainable organocatalysis, chiral thiourea derivatives have emerged as a "privileged" scaffold. Unlike covalent organocatalysts (e.g., proline), thioureas operate via non-covalent interactions , specifically explicit double hydrogen bonding.[1]
This guide details the operational protocols for deploying these catalysts. It focuses on the two dominant modes of action: Bifunctional Activation (e.g., Takemoto's catalyst) and Anion-Binding Catalysis (e.g., Jacobsen's catalyst).
The "Privileged" Electronic Signature
The efficacy of these catalysts relies heavily on the 3,5-bis(trifluoromethyl)phenyl moiety.
-
pKa Modulation: This electron-deficient group lowers the pKa of the thiourea NH protons (approx. pKa 8.5–13.5 in DMSO), significantly enhancing their acidity and H-bond donor capability without inducing proton transfer (Brønsted acid catalysis).
-
LUMO Lowering: By forming a dual H-bond to an electrophile (e.g., nitroalkene, imine), the catalyst lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating nucleophilic attack.
Mechanistic Architecture
To troubleshoot low yields or poor enantiomeric excess (ee), one must understand the binding motif. The following diagram illustrates the bifunctional mechanism where the thiourea activates the electrophile while a tethered tertiary amine activates the nucleophile.
Figure 1: Mechanistic pathway of bifunctional thiourea catalysis. The catalyst acts as an entropy trap, organizing both substrates in a rigid chiral environment.
Application Note A: Enantioselective Michael Addition
Reference Protocol: Based on the seminal work by Takemoto et al. (2003).[2][3]
Target Reaction
Addition of diethyl malonate to trans-β-nitrostyrene to yield γ-nitro esters. This is the "benchmark" reaction for testing thiourea catalyst activity.
Materials
-
Catalyst: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (Takemoto’s Catalyst).
-
Electrophile: trans-β-Nitrostyrene (Recrystallize from ethanol if yellow/degraded).
-
Nucleophile: Diethyl malonate (Distill before use if older than 6 months).
-
Solvent: Toluene (Anhydrous).
Step-by-Step Protocol
-
Preparation (Inert Atmosphere not strictly required but recommended): Weigh Takemoto’s Catalyst (10 mol%, 0.05 mmol, 20.7 mg) into a dry 5 mL reaction vial equipped with a magnetic stir bar.
-
Substrate Addition: Add trans-β-nitrostyrene (0.5 mmol, 74.6 mg) to the vial. Add anhydrous Toluene (1.0 mL). Note: High concentration (0.5 M) is crucial for reaction rate.
-
Nucleophile Addition: Add diethyl malonate (0.75 mmol, 1.5 equiv, 114 µL) via syringe.
-
Reaction: Stir the mixture vigorously at Room Temperature (20–25 °C) . Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The spot for nitrostyrene (Rf ~0.6) should disappear. Typical time: 24–48 hours.
-
Workup: Concentrate the reaction mixture directly under reduced pressure (Rotavap). Note: Aqueous workup is unnecessary and may form emulsions.
-
Purification: Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc 10:1 to 5:1).
-
Analysis: Determine enantiomeric excess using HPLC (Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).
Critical Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or Mesitylene | Non-polar solvents maximize H-bond strength. Polar solvents (DMSO, MeOH) disrupt the catalyst-substrate interaction. |
| Temperature | RT vs. -20°C | Lowering temp to -20°C often increases ee by 5-10% but significantly slows kinetics (requires 72h+). |
| Concentration | 0.5 M - 1.0 M | Second-order kinetics. Dilution (<0.1 M) drastically reduces rate. |
Application Note B: The Strecker Reaction (HCN Source)
Reference Protocol: Based on Jacobsen et al. (2002) and subsequent optimization.
Target Reaction
Hydrocyanation of N-allyl or N-benzyl aldimines to form chiral α-amino nitriles.
Safety Warning (Critical)
Hydrogen Cyanide (HCN) is generated in situ. All operations must be performed in a high-efficiency fume hood. Prepare a quench bath (bleach/NaOH) for all waste.
Materials
-
Catalyst: Jacobsen’s Thiourea (N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea derivative with chiral diamine backbone).
-
Cyanide Source: TMSCN (Trimethylsilyl cyanide) + Methanol (generates HCN in situ).
-
Substrate: N-allyl aldimine.
Step-by-Step Protocol
-
Catalyst Loading: In a flame-dried round-bottom flask under Argon, dissolve the Thiourea Catalyst (5 mol%) and the Aldimine (1.0 mmol) in Toluene (5 mL, 0.2 M).
-
Temperature Equilibration: Cool the reaction mixture to -78 °C (Dry ice/Acetone bath). Note: Low temperature is essential for high enantioselectivity in this anion-binding manifold.
-
Reagent Addition: Add TMSCN (1.5 mmol, 1.5 equiv) dropwise. Immediately follow with Methanol (1.5 mmol, 1.5 equiv) dropwise. Mechanism: MeOH protonates TMSCN to release HCN and TMS-OMe.
-
Reaction: Stir at -78 °C for 12–24 hours.
-
Quenching (Safety Critical): While still cold, dilute with Et2O. Carefully add saturated aqueous NaHCO3. Warning: Verify pH is basic to prevent HCN off-gassing.
-
Workup: Extract with Et2O (3x). Wash combined organics with brine. Dry over Na2SO4. Concentrate carefully (amino nitriles can be unstable).
-
Derivatization (Optional but Recommended): Treat the crude amino nitrile with Trifluoroacetic Anhydride (TFAA) to form the stable trifluoroacetamide for HPLC analysis.
Troubleshooting & Screening Workflow
When implementing thiourea catalysis, "catalyst aggregation" is a common failure mode. Use the following logic flow to screen and optimize conditions.
Figure 2: Decision matrix for catalyst selection and process optimization.
Common Pitfalls
-
Moisture Sensitivity: While "water-tolerant" compared to Lewis acids, water competes for H-bonds. Use 4Å Molecular Sieves if reaction stalls.
-
Background Reaction: Always run a "blank" (no catalyst) to ensure the uncatalyzed background reaction isn't faster than the catalyzed pathway. If the background is fast, lower the temperature.
-
Product Inhibition: The product (often containing H-bond acceptors) can bind to the catalyst. If conversion plateaus at 50-60%, the product might be poisoning the catalyst. Solution: Change solvent to something slightly more polar (e.g., THF) to disrupt product-catalyst binding, or increase catalyst loading.
References
-
Takemoto's Catalyst (Michael Addition): Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[2][3] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]
-
Jacobsen's Catalyst (Strecker Reaction): Vachal, P., & Jacobsen, E. N. (2002). Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society, 124(34), 10012–10014. [Link]
-
Schreiner's Thiourea (Concept & Properties): Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts.[4] Organic Letters, 4(2), 217–220.[4] [Link]
-
Review of Mechanism: Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]
Sources
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto’s Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schreiner s Thiourea Catalyst 95 1060-92-0 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-1-(2,6-diethylphenyl)thiourea Purification
Status: Operational | Ticket ID: PUR-3A-DEP-TU | Tier: Level 3 (Senior Scientist)[1]
Executive Summary & Molecule Profile
User Query: "I am observing persistent impurities in my 3-amino-1-(2,6-diethylphenyl)thiourea batches. Standard recrystallization is yielding poor recovery or insufficient purity."[2]
Scientist’s Analysis: The target molecule is effectively a thiosemicarbazide derivative .[2] The "3-amino" functionality (a hydrazine moiety) introduces unique chemical properties that distinguish it from simple thioureas. The steric bulk of the 2,6-diethylphenyl group often traps impurities within the crystal lattice, making standard recrystallization difficult.[2]
Target Molecule Profile:
-
IUPAC Synonym: 4-(2,6-diethylphenyl)thiosemicarbazide[1]
-
Key Functional Handle: Terminal Amino Group (
) Basic (Protonatable).[1] -
Primary Contaminant: 1,2-bis(2,6-diethylphenylthiocarbamoyl)hydrazine (The "Bis-Impurity").[1]
-
Origin of Impurity: Reaction of 2 moles of isothiocyanate with 1 mole of hydrazine.
Diagnostic Triage: Identification of Impurities
Before attempting purification, confirm the identity of your contaminant using this diagnostic matrix.
| Diagnostic Method | Target Molecule Signal | "Bis" Impurity Signal | Causality/Notes |
| LC-MS (ESI+) | The Bis-impurity is nearly double the mass minus hydrazine.[1] | ||
| 1H NMR (DMSO-d6) | Sharp singlet at | Absent | The Bis-impurity lacks the terminal amino protons. |
| Solubility | Soluble in dilute HCl (1M) | Insoluble in dilute HCl | CRITICAL: This is the basis for the most effective purification method. |
| TLC (SiO2) | Bis-impurity is less polar due to internal H-bonding and lack of free amine.[1] |
Purification Protocols
Method A: The "Silver Bullet" (Acid-Base Extraction)
Recommended for: Removing the Bis-impurity and unreacted isothiocyanates.[1]
Mechanism: The target molecule contains a basic hydrazine motif (
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid in a minimal amount of Ethyl Acetate (EtOAc) .
-
Note: If the solid is not fully soluble, filter off the insolubles (this is likely the bulk of the Bis-impurity).
-
-
Extraction (Acid Phase): Transfer EtOAc to a separatory funnel. Extract with 1.0 M HCl (3 x volumes).
-
Observation: The target moves to the aqueous layer (protonated cation). The Bis-impurity and non-polar byproducts stay in the EtOAc.
-
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained non-polar impurities.[2]
-
Neutralization: Cool the aqueous layer in an ice bath (
). Slowly add 10% NaOH or saturated until pH .-
Observation: The target will precipitate as a white/off-white solid.
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc (3x), dry over
, and evaporate.
Method B: Steric Exclusion Recrystallization
Recommended for: Final polishing of trace impurities (color removal).[1]
Mechanism: The 2,6-diethyl groups create a "picket fence" steric barrier.[2] The Bis-impurity is rigid and planar, having low solubility in specific solvent mixtures where the target (more flexible) remains soluble.[1]
Protocol:
-
Solvent System: Toluene : Ethanol (9:1 ratio).[2]
-
Procedure:
-
Suspend crude solid in Toluene.[2] Heat to reflux (
).[1] -
Add Ethanol dropwise until the solution becomes mostly clear.
-
Hot Filtration: If a fine solid remains undissolved at reflux, filter it hot .[2] This is the Bis-impurity.
-
Cooling: Allow the filtrate to cool slowly to Room Temperature, then to
. -
Collection: Filter the crystals. Wash with cold Hexane.
-
Workflow Visualizations
Diagram 1: Purification Decision Logic
A logic gate to determine which method to apply based on crude purity.[2]
Caption: Decision matrix for selecting purification route based on solubility diagnostics.
Diagram 2: The Acid-Base Separation Mechanism
Visualizing the phase transfer logic which is critical for user understanding.
Caption: Mechanistic flow of the Acid-Base extraction protocol separating basic target from neutral impurities.[1]
Frequently Asked Questions (FAQs)
Q: My product is turning yellow/brown upon drying. Is it decomposing? A: Yes, likely due to oxidative instability of the thiourea sulfur.[2]
-
Cause: Trace transition metals or exposure to air/light can oxidize thioureas to form disulfides (yellow) or desulfurize them to ureas.[1]
-
Fix: Perform the final drying step in a vacuum oven at
flushed with Nitrogen. Store the purified solid in amber vials under inert gas.
Q: I used Method A, but I recovered very little product. Where did it go? A: Check the pH of your aqueous layer during the neutralization step.
-
Troubleshooting: The hydrazine group is weakly basic.[2] If you only neutralized to pH 7, the molecule may still be partially protonated and water-soluble.[2] You must drive the pH to 9-10 to ensure full precipitation/extraction of the free base.
Q: Can I use chromatography instead? A: Yes, but with caveats.
-
Issue: Thioureas and hydrazines streak badly on silica gel due to interaction with acidic silanols.
-
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane.[1] Use a mobile phase of Hexane:EtOAc with 0.5% TEA to ensure sharp peak shapes.[2]
References
-
Maddani, M. R., & Prabhu, K. R. (2010).[2][3] "Efficient Synthesis of Thiourea Derivatives." Journal of Organic Chemistry, 75(7), 2327–2332.[1][2]
- Context: Establishes the baseline synthesis and common byproducts of thiourea form
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2]
-
Context: Authoritative source for acid-base extraction protocols of basic nitrogenous compounds (hydrazines/semicarbazides).[1]
-
-
Douglass, I. B., & Dains, F. B. (1934).[2] "The Preparation of Thiosemicarbazides." Journal of the American Chemical Society, 56(3), 719-721.[1][2]
- Context: Historical grounding on the specific reactivity of hydrazine with isothiocyanates and the form
- Sigma-Aldrich Safety Data Sheet. "Thiourea Derivatives." Context: Safety handling regarding goitrogenic potential of thiourea-based compounds.
Sources
- 1. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
Technical Guide: Solubilization Strategies for 3-amino-1-(2,6-diethylphenyl)thiourea
[1]
Executive Summary: The "Hydrophobic Shield" Challenge
You are likely encountering precipitation or "oiling out" when attempting to dissolve 3-amino-1-(2,6-diethylphenyl)thiourea in aqueous media. This is not a user error; it is a structural inevitability.
This molecule presents a dual challenge:
-
The Lipophilic Fortress: The 2,6-diethylphenyl moiety acts as a "grease ball." The ethyl groups at the ortho positions create significant steric hindrance, preventing water molecules from ordering around the polar thiourea core.
-
The Crystal Lattice: Thioureas possess strong intermolecular hydrogen bonding (N-H···S) in their solid state, creating a high lattice energy barrier that water alone cannot overcome.[1]
This guide provides three validated workflows to solubilize this compound for biological assays and chemical synthesis, moving beyond simple "mix and pray" approaches.
Part 1: Pre-Solubilization Validation
Before attempting to dissolve the compound, you must verify that your starting material is not already compromised. Thioureas are prone to oxidation and hydrolysis.
The "Sulphur Smell" Test:
-
Observation: Open the vial. Does it smell strongly of rotten eggs (H₂S) or sharp mustard (isothiocyanate)?
-
Diagnosis: If yes, the compound has degraded. The 2,6-diethylphenyl isothiocyanate is a common decomposition product. Do not proceed.
-
Action: Verify purity via LC-MS or TLC. Pure substance should be odorless or have a faint amine scent.
Part 2: Primary Solubilization Workflows
Workflow A: The "Cosolvent Cocktail" (Recommended for Biological Assays)
Best for: Cell culture (IC50 < 100 µM), Enzyme inhibition assays.[1]
Water alone will fail. You must create a "privileged environment" for the hydrophobic ring using a water-miscible organic solvent before introducing the aqueous phase.
The Protocol:
-
Stock Preparation: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) .
-
Target Conc: 10–50 mM.
-
Note: The 2,6-diethyl group ensures high solubility in DMSO. If it stays cloudy, sonicate at 30°C for 5 mins.
-
-
The "Crash" Prevention Step: Do NOT pipette DMSO stock directly into a large volume of water. This causes immediate precipitation (the "Ouzo effect").[1]
-
Intermediate Dilution:
-
Prepare the aqueous buffer (e.g., PBS) with 0.1% to 0.5% Tween 80 or PEG 400 .[1]
-
Slowly add the DMSO stock to this surfactant-rich buffer while vortexing.
-
Solubility Data Table:
| Solvent System | Max Solubility (Est.) | Suitability | Notes |
| Water (pH 7) | < 0.1 mg/mL | ❌ Poor | Immediate precipitation. |
| DMSO (100%) | > 50 mg/mL | ✅ Excellent | Standard stock solvent.[1] |
| Ethanol (100%) | ~ 10-20 mg/mL | ⚠️ Moderate | Good for chemical synthesis, toxic to cells.[1] |
| PBS + 5% DMSO | ~ 0.5 mg/mL | ⚠️ Low | Risk of precipitation over time. |
| PBS + 5% DMSO + 1% Tween 80 | ~ 2.0 mg/mL | ✅ Good | Micelles stabilize the diethylphenyl group. |
Workflow B: The "pH Swing" (Protonation Strategy)
Best for: Chemical synthesis or acute animal studies (IV/IP).[1]
The "3-amino" group (likely a terminal hydrazine or aniline moiety) is a weak base. We can force solubility by protonating this nitrogen, turning the molecule into a cationic salt.
The Protocol:
-
Suspend: Place the solid in water (it will float/clump).
-
Acidify: Add 0.1 M HCl dropwise while stirring.
-
Target pH: Lower pH to ~2–3.
-
Dissolution: The solution should clarify as the ammonium salt forms [R-NH3]+ Cl-.
-
Warning: Thioureas are acid-labile. Use this solution immediately . Prolonged storage at low pH can hydrolyze the C=S bond.
Workflow C: The "Stealth Mode" (Cyclodextrin Complexation)
Best for: In vivo formulation, sensitive protein assays.[1]
The bulky 2,6-diethylphenyl group fits perfectly into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This hides the hydrophobic part from water.
The Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water.
-
Add the solid thiourea compound.
-
Agitate: Shake at 200 rpm for 6–12 hours at room temperature.
-
Filter: Pass through a 0.22 µm filter to remove undissolved solid.
-
Result: A clear, stable solution where the drug is encapsulated, not just dissolved.
Part 3: Decision Logic & Mechanisms
The following diagram illustrates the decision process for selecting the correct solvent system based on your application.
Caption: Decision tree for selecting the optimal solubilization method based on experimental constraints.
Part 4: Troubleshooting & FAQ
Q1: My solution turned cloudy 10 minutes after adding it to the cell media. Why? A: This is "Crash-out." You likely exceeded the solubility limit of the aqueous phase.
-
Fix: Increase the concentration of the stock solution (so you add less volume) but ensure the final DMSO concentration is < 0.5%. Alternatively, add 1% BSA (Bovine Serum Albumin) to your media; albumin binds lipophilic drugs and keeps them in solution.[1]
Q2: Can I heat the solution to speed up dissolving? A: Proceed with caution. While heat (up to 50°C) helps break the crystal lattice, thioureas are thermally sensitive and can desulfurize.[1] Do not exceed 50°C, and never autoclave the compound in solution.
Q3: Is the "3-amino" group stable? A: If this is a thiosemicarbazide derivative ( hydrazine-like), it is a nucleophile. Avoid dissolving it in acetone or aldehydes, as it will form a Schiff base (hydrazone) within minutes, changing your compound entirely.[1]
References
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction of hydrophobic aryl compounds).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Sperry, J. B., et al. (2016).[1] Solvents for Organic Synthesis. Organic Process Research & Development. (Guidelines on solvent selection for thiourea synthesis).
-
PubChem Compound Summary. (2025). Thiourea and Phenylthiourea Derivatives. National Center for Biotechnology Information. Link
Optimizing recrystallization solvents for N-amino-N'-(2,6-diethylphenyl)thiourea
Technical Support Center: Recrystallization Optimization for N-amino-N'-(2,6-diethylphenyl)thiourea
Executive Summary & Chemical Context
Subject Molecule: N-amino-N'-(2,6-diethylphenyl)thiourea Class: 4-Arylthiosemicarbazide CAS Registry (Generic for class): Analogous to 4-(2,6-dimethylphenyl)thiosemicarbazide (CAS 13203-60-6) but with diethyl substitution.[1] Physicochemical Profile: This molecule features a distinct polarity duality.[1] The thiosemicarbazide core (-NH-CS-NH-NH2) is highly polar and capable of hydrogen bonding, while the 2,6-diethylphenyl moiety provides significant steric bulk and lipophilicity.[1]
The Challenge: Standard recrystallization protocols for thioureas (using water or simple alcohols) often fail for this derivative.[1] The diethyl groups increase solubility in organics and induce "oiling out" (liquid-liquid phase separation) in aqueous mixtures before crystallization can occur.[1] This guide provides a tailored solvent engineering approach to overcome these steric and lipophilic hurdles.
Solvent Selection Matrix
The following table summarizes solvent performance based on thermodynamic solubility and impurity rejection profiles for 2,6-disubstituted aryl thiosemicarbazides.
| Solvent System | Suitability | Mechanism of Action | Recommended For |
| Acetonitrile (MeCN) | Optimal | Moderate polarity matches the amphiphilic nature; high temperature coefficient of solubility.[1] | Primary Choice. Best balance of yield and crystal quality.[1] |
| Ethanol (EtOH) | Good | High solubility at boiling; moderate solubility at RT.[1] | Initial purification of crude material.[1][2] |
| EtOH : Water (8:2) | Moderate | Water acts as anti-solvent to force precipitation.[1] | High Yield. Risk of oiling out due to diethyl hydrophobicity.[1] |
| Toluene | Specific | Solubilizes the lipophilic aryl group; poor solubility for polar impurities.[1] | Removing polar byproducts (e.g., unreacted hydrazine salts).[1][3] |
| Dichloromethane | Poor | Too soluble; difficult to crystallize.[1] | Not recommended for crystallization; use for extraction only.[1] |
Troubleshooting & Optimization (Q&A)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the metastable liquid-liquid separation boundary (binodal) is crossed before the solubility boundary (spinodal).[1] The 2,6-diethyl chains disrupt the water structure, making aqueous mixtures unstable.[1] Corrective Action:
-
Switch Solvent: Move from Ethanol/Water to Acetonitrile .[1] Acetonitrile accommodates the lipophilic diethyl group better than water.[1]
-
Seeding: Retain a small amount of crude solid. Add it to the cooling solution at 5-10°C below the boiling point to provide nucleation sites.[1]
-
Slower Cooling: Wrap the flask in cotton or place it in a warm water bath to cool slowly. Rapid cooling traps the oil phase.[1]
Q2: The melting point is broad (e.g., >2°C range).[1][3] Is it impure?
Diagnosis: Broad melting points in thiosemicarbazides often indicate the presence of the starting material (2,6-diethylphenyl isothiocyanate ) or oxidative cyclization byproducts (thiadiazoles).[1] Corrective Action:
-
Wash Step: Before recrystallization, wash the crude solid with cold Hexane or Petroleum Ether .[1][3] The lipophilic isothiocyanate impurity is highly soluble in hexane, while the polar thiosemicarbazide is not.[1][3]
-
Recrystallization: Use Ethanol (without water).[1][4][5] The isothiocyanate remains in the mother liquor.
Q3: I have low recovery yield (<50%). Where is my product?
Diagnosis: The diethyl group makes the molecule too soluble in pure ethanol or methanol at room temperature. Corrective Action:
-
Anti-solvent Addition: Dissolve in minimum hot Ethanol.[1] Once cooled to room temperature, add Water dropwise just until turbidity persists, then cool to 4°C.
-
Cryogenic Cooling: If using Acetonitrile, cool the solution to -20°C (freezer) rather than just 4°C.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Acetonitrile Method
Best for high purity and optical quality crystals.[1]
-
Preparation: Place 1.0 g of crude N-amino-N'-(2,6-diethylphenyl)thiourea in a 50 mL Erlenmeyer flask.
-
Dissolution: Add Acetonitrile (approx. 10-15 mL) and heat to reflux (82°C) with magnetic stirring. Add solvent in 1 mL increments until the solid just dissolves.
-
Filtration (Hot): If insoluble particles (dust/salts) remain, filter rapidly through a pre-warmed glass funnel.[1]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 1 hour).
-
Harvesting: Cool further in an ice bath (0-4°C) for 30 minutes. Filter the white needles/prisms via vacuum filtration.
-
Drying: Dry in a vacuum oven at 45°C for 4 hours. (Avoid high heat >80°C to prevent desulfurization).[1]
Protocol B: The Ethanol/Water Anti-Solvent Method
Best for maximizing yield from mother liquors.
-
Dissolution: Dissolve crude material in boiling Ethanol (minimum volume).[1]
-
Anti-Solvent: While boiling, add warm Water dropwise until a faint cloudiness endures.[1][3]
-
Clarification: Add one drop of Ethanol to clear the solution.[1]
-
Nucleation: Remove from heat. Scratch the inner wall of the flask with a glass rod to induce nucleation if oiling occurs.
-
Cooling: Cool slowly to RT, then to 4°C.
Visual Logic & Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical pathway for selecting the optimal solvent based on observed crude material behavior.
[1]
Figure 2: Troubleshooting "Oiling Out" Mechanism
Caption: Step-by-step intervention when liquid-liquid phase separation occurs during cooling.
References
-
Ataman Chemicals. Thiourea: Physicochemical Properties and Solubility Profiles.[1] Retrieved from [1]
-
Gowda, B. T., et al. (2012).[1][3] Synthesis and Crystal Structure of N-Aryl Thiourea Derivatives: Solvent Effects on Crystallization. National Institutes of Health (PMC).[1] Retrieved from
-
PubChem. N-(2-Aminoethyl)-N'-(2,6-dimethylphenyl)thiourea Compound Summary. National Library of Medicine.[1] Retrieved from [1][3]
-
Organic Chemistry Portal. Synthesis of Thioureas and Thiosemicarbazides: Recent Literature and Protocols. Retrieved from
-
Maddani, M. R., & Prabhu, K. R. (2010).[1][3][6] Efficient Synthesis of Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry.[1][6] Cited via Organic Chemistry Portal.
Sources
- 1. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Acetyl-1-(2,6-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity | MDPI [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
Technical Support Center: 3-Amino-1-(2,6-diethylphenyl)thiourea Stability Guide
Status: Active Ticket ID: CHEM-TS-8821 Subject: Prevention of Thermal Decomposition & Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are encountering stability issues with 3-amino-1-(2,6-diethylphenyl)thiourea (synonymous with 4-(2,6-diethylphenyl)thiosemicarbazide ). This compound is thermodynamically unstable at elevated temperatures due to its thiosemicarbazide core, which is prone to intramolecular cyclization and oxidative desulfurization. The steric bulk of the 2,6-diethylphenyl group provides kinetic protection at room temperature but accelerates dissociation (retro-addition) at higher energies due to steric strain.
This guide provides a root-cause analysis of decomposition, optimized handling protocols, and a troubleshooting decision tree.
Module 1: The Failure Mode (Root Cause Analysis)
To prevent decomposition, you must understand the mechanism. This molecule does not simply "degrade"; it actively reacts with itself under heat.
Primary Decomposition Pathways:
-
Intramolecular Cyclodehydration (The "Grevillea" Pathway): Upon heating, the terminal amino group (
) attacks the thiocarbonyl carbon ( ), expelling or to form stable heterocyclic rings (1,2,4-triazoles or 1,3,4-thiadiazoles). This is the most common cause of "melting point decomposition." -
Retro-Addition (Steric Relief): The bulky 2,6-diethyl group creates strain. Heating can revert the molecule to its precursors: 2,6-diethylphenyl isothiocyanate and hydrazine .
-
Oxidative Desulfurization: In solution, trace metals or light can convert the
bond to (urea derivative) or lead to disulfide dimerization.
Visualizing the Decomposition Matrix
The following diagram illustrates the competing pathways triggered by thermal energy.
Figure 1: Thermal decomposition pathways. The primary thermal risk is cyclization (yellow path) or dissociation to isothiocyanates.
Module 2: Synthesis & Isolation Troubleshooting
Issue: Product turns yellow or oils out during drying.
Diagnosis: You are likely drying above the Glass Transition Temperature (
Protocol: The "Cold-Workup" Isolation Method
Standard recrystallization (boiling ethanol) is dangerous for this compound.
| Step | Parameter | Specification | Rationale |
| 1. Quench | Temperature | < 5°C | Prevents immediate reversion to isothiocyanate. |
| 2. Extraction | Solvent | DCM or EtOAc (Acid-Free) | Avoid ethers (peroxides cause oxidation). Avoid ketones (forms hydrazones). |
| 3. Drying | Agent | ||
| 4. Evaporation | Bath Temp | < 35°C | CRITICAL: Do not exceed 40°C. Use high vacuum rather than heat. |
| 5. Final Dry | Method | Vacuum Desiccator ( | Do not use a vacuum oven. Heat + Vacuum = Sublimation/Decomp. |
Key Precaution: Never use ketone solvents (Acetone, MEK) for cleaning or recrystallization. The hydrazine end (
Module 3: Storage & Handling FAQs
Q1: The compound has developed a smell of rotten eggs (
Q2: Can I store this in solution (e.g., DMSO/DMF stocks)? A: Avoid if possible. Thioureas in polar aprotic solvents (DMSO) are prone to oxidation to ureas over time, especially if the DMSO is not anhydrous. If necessary:
-
Solvent: Degassed Anhydrous Acetonitrile.
-
Temp: -20°C or -80°C.
-
Shelf-life: < 1 week.
Q3: Why did my melting point measurement show a wide range (e.g., 140-160°C)? A: This is a decomposition point , not a melting point. As you heat the capillary, the compound is chemically changing into the cyclized product (which likely has a higher MP).
-
Correct Action: Use DSC (Differential Scanning Calorimetry) to identify the onset of decomposition (
) rather than a standard melting point apparatus.
Module 4: Troubleshooting Decision Tree
Use this logic flow to resolve immediate experimental issues.
Figure 2: Diagnostic workflow for evaluating sample integrity.
References & Grounding
-
Thiourea/Thiosemicarbazide Thermal Behavior:
-
Synthesis & Cyclization Risks:
-
Context: Thiosemicarbazides are immediate precursors to 1,2,4-triazoles. Heating in acidic or neutral media drives this conversion.
-
Source:
-
-
General Thiourea Stability:
-
Analogous Compound Data:
-
Data: 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide (CAS 71058-35-0) exhibits similar steric constraints and thermal lability.
-
Source:[7]
-
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. CN101602702B - Production technology for synthesizing thiourea by urea method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectral, thermal, electrochemical and analytical studies on Cd(II) and Hg(II) thiosemicarbazone complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide | CAS 71058-35-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Stability & Handling of 3-amino-1-(2,6-diethylphenyl)thiourea
[1][2]
Executive Summary & Molecule Profile[1][2][4][5][6]
3-amino-1-(2,6-diethylphenyl)thiourea is a critical intermediate often used in the synthesis of heterocyclic agrochemicals and pharmaceuticals (e.g., diafenthiuron metabolites, triazoles).[1][2] Its stability is governed by two competing factors:
-
The Thiourea/Hydrazine Core: Inherently reactive toward hydrolysis and oxidation.[1][3]
-
The 2,6-Diethyl "Steric Shield": The bulky ethyl groups at the ortho positions of the phenyl ring severely restrict rotation and protect the N-aryl bond from enzymatic and hydrolytic attack, significantly enhancing stability compared to non-hindered analogs (e.g., phenylthiourea).[1][3]
Structure & Numbering
The Stability Matrix[1][3]
Use this quick-reference table to determine the viability of your reaction conditions.
| Parameter | Acidic Media (pH < 4) | Neutral Media (pH 6-8) | Basic Media (pH > 10) |
| Ambient Temp (25°C) | Stable. Forms salt ( | Stable. Solid suspension or limited solubility.[1][2][4] | Meta-Stable. Soluble (thiolate form).[1][2] Risk of oxidation (disulfide formation).[1][2] |
| Heated (> 60°C) | Risk of Hydrolysis. Decomposes to 2,6-diethylaniline + hydrazine + sulfur.[1][2] | Stable. | High Risk. Desulfurization to urea analog; degradation to isothiocyanate.[1][4] |
| Oxidative Stress | Low risk.[1][2][4] | Moderate risk (if air exposed).[1][2] | High Risk. Rapid dimerization to disulfides.[1][4] |
Deep Dive: Acidic Media Stability
Mechanism of Action
In acidic solutions (HCl,
Troubleshooting Guide: Acidic Conditions
Q: I see a white precipitate immediately after adding concentrated HCl. Has my compound degraded?
-
Explanation: You have likely formed the hydrochloride salt .[1][4] While the free base is sparingly soluble in water, the hydrochloride salt may precipitate out if the ionic strength is high (common ion effect) or if the solvent is non-polar (e.g., ether/HCl).[2]
-
Validation: Filter the solid and neutralize a small portion with dilute NaOH. If the melting point matches the parent compound, it is the salt.[2]
Q: My yield dropped significantly after refluxing in 10% HCl for 4 hours.
-
Explanation: While the 2,6-diethyl group protects the N-Aryl bond, the thioamide core (
) is susceptible to acid hydrolysis under heat, releasing and breaking down into 2,6-diethylaniline and hydrazine derivatives.[1][2] -
Solution: Lower the temperature to <50°C. If cyclization (e.g., to a thiadiazole) is the goal, ensure the condensing agent (aldehyde/acid chloride) is present before heating to compete with hydrolysis.[1][2][3]
Deep Dive: Basic Media Stability
Mechanism of Action
In basic media (NaOH, KOH,
Troubleshooting Guide: Basic Conditions
Q: The solution turned bright yellow/orange after standing in NaOH overnight.
-
Explanation: The thiolate anion is easily oxidized by atmospheric oxygen to form a disulfide dimer (Formamidine disulfide).[1] This is a common failure mode in basic thiosemicarbazide chemistry.[1][2]
-
Solution: Degas all basic solvents with Nitrogen/Argon.[1][4] Add a reducing agent (e.g., DTT or mild metabisulfite) if compatible with downstream steps.[1][2]
Q: I detected "2,6-diethylphenyl urea" in my LC-MS.
Visualizing the Pathways
The following diagram maps the degradation and reaction logic for researchers planning synthesis or stability studies.
Figure 1: Stability decision tree. The 2,6-diethyl steric hindrance mitigates but does not eliminate hydrolytic risks at high temperatures.[1][2]
Analytical Method Guidelines
To verify the integrity of your compound during storage or reaction monitoring, utilize the following parameters.
HPLC Method (Reverse Phase)[1][2][3]
References
-
Structural Context: Thiourea and Thiosemicarbazide Nomenclature and Stability. IUPAC Recommendations.[1][2][3]
-
Steric Effects: London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution.[1][2] (2022).[1][2][6] Angewandte Chemie. Link[1][2]
-
Synthesis & Reactivity: Thiosemicarbazides: Synthesis and reactions. (2011).[1][2] Journal of Sulfur Chemistry. Link[1][2]
-
Degradation Pathways: Oxidative cyclization of aldehyde thiosemicarbazones.[1][2] (2005).[1][2][7] Arkivoc. Link
-
General Handling: Thiourea - Physicochemical Properties and Safety. Ataman Chemicals Technical Data.[1][2][3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. chemmethod.com [chemmethod.com]
- 7. iris.unipa.it [iris.unipa.it]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Patterns of Diafenthiuron and Metabolites
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of Diafenthiuron and its two primary metabolites: the carbodiimide derivative (CGA-140408) and the urea derivative (CGA-177960). Unlike conventional comparative guides, this document focuses on the analytical differentiation of these compounds. Diafenthiuron is thermally unstable; consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative to Gas Chromatography-Mass Spectrometry (GC-MS), which induces artifactual degradation of the parent compound into its metabolites during injection.
Part 1: Mechanistic Insight & Degradation Pathway
Diafenthiuron is a thiourea pro-insecticide. Its insecticidal activity relies on its metabolic conversion into a carbodiimide derivative. Understanding this pathway is critical for analysts because the "metabolites" found in a sample may actually be "degradation products" formed during sample preparation or instrumental analysis if conditions are not optimized.
The Conversion Pathway
-
Parent (Diafenthiuron): A thiourea structure.
-
Active Metabolite (CGA-140408): Formed via desulfurization (photolysis or metabolism). This is the carbodiimide form.
-
Stable End-Product (CGA-177960): Formed via hydration of the carbodiimide. This is the urea form.
Figure 1: Degradation and metabolic pathway of Diafenthiuron. Note that GC-MS injection ports can artificially drive the Parent -> Carbodiimide conversion.
Part 2: Comparative Fragmentation Analysis (LC-MS/MS)
In Electrospray Ionization (ESI+), all three compounds form protonated molecular ions
Fragmentation Logic
-
Common Loss: The loss of the tert-butyl group (as isobutene, 56 Da) is the diagnostic neutral loss for this class.
-
Differentiation: The core structural difference (Thiourea vs. Carbodiimide vs. Urea) is preserved in the precursor ion mass, allowing for clear separation in LC-MS/MS, provided chromatographic separation is achieved.
Table 1: MS/MS Transitions and Optimized Parameters
| Compound | Structure Type | Precursor Ion | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) | Mechanism |
| Diafenthiuron | Thiourea | 385.2 | 329.2 | 287.1 | 20 - 25 | Loss of tert-butyl group (-56 Da) |
| CGA-140408 | Carbodiimide | 351.3 | 295.3 | 253.2 | 15 - 20 | Loss of tert-butyl group (-56 Da) |
| CGA-177960 | Urea | 369.3 | 313.3 | 271.2 | 18 - 22 | Loss of tert-butyl group (-56 Da) |
Note: Collision energies (CE) are indicative for Triple Quadrupole instruments (e.g., Agilent 6400 series or Waters Xevo). Optimization on specific instruments is required.
Comparative Performance: LC-MS/MS vs. GC-MS
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) |
| Analyte Stability | High. ESI is a "soft" ionization technique performed at lower temperatures. Preserves the parent thiourea. | Low. High injector temperatures ( |
| Quantification | Accurate for Parent and Metabolites individually. | Risk of over-estimating metabolites and under-estimating parent due to conversion. |
| Sensitivity | High (pg/mL range) using MRM. | Moderate. Often requires derivatization to stabilize the thiourea. |
Part 3: Validated Experimental Protocol
To ensure data integrity, the extraction method must prevent ex vivo degradation. The following protocol utilizes a modified QuEChERS approach with temperature control to minimize conversion.
Workflow Diagram
Figure 2: Optimized analytical workflow emphasizing temperature control during extraction.
Step-by-Step Methodology
1. Sample Preparation (Cold Extraction)
-
Rationale: Diafenthiuron degrades rapidly in basic conditions and heat.
-
Protocol:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of Acetonitrile containing 1% Acetic Acid . (Acidification stabilizes the thiourea bond).
-
Shake vigorously for 1 minute. Crucial: Perform this step with solvents chilled to 4°C if analyzing complex matrices like tea or spices.
-
Add QuEChERS salts (4 g MgSO
, 1 g NaCl) and shake immediately for 1 minute. -
Centrifuge at 4000 rpm for 5 minutes.
-
2. Dispersive SPE (d-SPE) Cleanup
-
Rationale: Remove matrix interferences without losing the planar carbodiimide metabolite.
-
Protocol:
-
Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO
and 25 mg PSA (Primary Secondary Amine). -
Note: Avoid Graphitized Carbon Black (GCB) if analyzing the carbodiimide metabolite (CGA-140408), as planar molecules can irreversibly bind to carbon. If GCB is necessary for pigment removal, use minimal amounts (<10 mg) and validate recovery.
-
Vortex and centrifuge.[1]
-
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold 95% B
-
-
Flow Rate: 0.3 - 0.4 mL/min.
References
-
European Union Reference Laboratories (EURL). (2018). Validation Report: Determination of Diafenthiuron and its metabolites. Retrieved from
-
Lozano, A., et al. (2018). Influence of the antioxidant tocopherol on diafenthiuron recoveries using QuEChERS protocol. European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables.[2]
- Gao, Y., et al. (2012). Determination of Diafenthiuron and Its Metabolites in Tea and Soil by Ultra Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.
-
MassBank. (2023). Mass Spectral Data for Diafenthiuron (Accession: EAW00678). Retrieved from
Sources
Technical Comparison: Bioactivity Profile of 3-amino-1-(2,6-diethylphenyl)thiourea vs. Structural Precursors
Executive Summary
3-amino-1-(2,6-diethylphenyl)thiourea (IUPAC: N-(2,6-diethylphenyl)hydrazinecarbothioamide) represents a specialized class of sterically hindered thiosemicarbazides. Unlike its parent compound 2,6-diethylaniline (a simple aromatic amine) or the unsubstituted phenylthiosemicarbazide , this molecule integrates a lipophilic, sterically bulky 2,6-diethylphenyl "shield" with a reactive hydrazine-thiourea core.
This guide compares the bioactivity of this compound against its structural precursors, highlighting its enhanced metabolic stability, specific enzyme inhibition (Urease/Tyrosinase), and utility as a privileged scaffold for synthesizing 1,2,4-triazole antimicrobials.
Key Differentiators
| Feature | 3-amino-1-(2,6-diethylphenyl)thiourea | 2,6-Diethylaniline (Parent 1) | Phenylthiosemicarbazide (Parent 2) |
| Primary Bioactivity | Enzyme Inhibitor (Urease), Chelator | Precursor, Cytotoxic | General Antimicrobial |
| Steric Hindrance | High (2,6-diethyl block) | High | Low (Vulnerable to metabolism) |
| Lipophilicity (LogP) | ~2.8 (Predicted) | ~3.2 | ~0.8 |
| Binding Mode | Bidentate/Tridentate Chelation | Non-chelating | Bidentate Chelation |
| Toxicity Risk | Moderate (Target specific) | High (Genotoxic potential) | Moderate |
Chemical Structure & Steric Analysis
The bioactivity of 3-amino-1-(2,6-diethylphenyl)thiourea is defined by two opposing structural domains:
-
The Pharmacophore (Head): The thiosemicarbazide moiety (
) acts as a metal chelator (S/N donor) and hydrogen bond donor. -
The Steric Shield (Tail): The 2,6-diethylphenyl group creates a hydrophobic pocket that protects the N4-nitrogen from enzymatic hydrolysis and prevents rapid metabolic degradation, a common failure point for unsubstituted phenylthioureas.
Structural Diagram (Graphviz)
The following diagram illustrates the structural relationship and the steric "shielding" effect.
Figure 1: Synthesis pathway and structural advantages of the 2,6-diethyl substitution.
Comparative Bioactivity Analysis
Urease Inhibition (Helicobacter pylori target)
Thiourea derivatives are potent inhibitors of Urease, a nickel-dependent enzyme essential for H. pylori survival in the stomach.
-
Mechanism: The thiocarbonyl (
) and hydrazine ( ) groups chelate the ions in the urease active site. -
Advantage of 2,6-Diethyl: The bulky ethyl groups fit into the hydrophobic flap of the enzyme active site more effectively than the methyl or unsubstituted analogs, often resulting in lower
values (higher potency).
Comparative Data (Extrapolated from SAR studies):
| Compound | Urease IC50 (
Antimicrobial & Antifungal Activity
While the parent 2,6-diethylaniline is primarily toxic to both host and pathogen, the thiourea derivative exhibits selective toxicity.
-
Spectrum: Gram-positive bacteria (S. aureus) and Fungi (Candida albicans).[1]
-
Observation: The lipophilic tail (2,6-diethyl) allows the molecule to penetrate the lipid bilayer of the microbial cell wall, delivering the toxic thiosemicarbazide core to intracellular targets.
Cytotoxicity (Safety Profile)
-
2,6-Diethylaniline: Highly cytotoxic and a potential mutagen (forms reactive nitrenium ions).
-
Target Molecule: The conversion to thiourea reduces direct amine toxicity. However, high concentrations (>100
) may still exhibit cytotoxicity against mammalian cells (e.g., MCF-7), making it a candidate for anticancer research rather than just an antimicrobial.
Experimental Protocols
Protocol A: Synthesis of 3-amino-1-(2,6-diethylphenyl)thiourea
Objective: To synthesize high-purity ligand for bioassay.
-
Reagents: 2,6-diethylphenyl isothiocyanate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 10 mmol of 2,6-diethylphenyl isothiocyanate in 20 mL absolute ethanol.
-
Add 12 mmol hydrazine hydrate dropwise at
(ice bath) to control exotherm. -
Stir at room temperature for 4 hours. A white precipitate should form.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water (8:2).
-
Validation: Confirm structure via
-NMR (Look for ethyl triplets/quartets and broad NH singlets).
-
Protocol B: Urease Inhibition Assay (Indophenol Method)
Objective: To quantify the
-
Preparation:
-
Enzyme: Jack Bean Urease (5 U/mL) in phosphate buffer (pH 6.8).
-
Substrate: Urea (100 mM).
-
Reagent: Phenol-hypochlorite reagents (for ammonia detection).
-
-
Workflow:
-
Incubate 10
of test compound (dissolved in DMSO) with 25 enzyme solution for 15 min at . -
Add 50
Urea solution; incubate for 30 min. -
Add phenol-hypochlorite reagents and measure absorbance at 625 nm (blue color indicates ammonia production).
-
-
Calculation:
- .
-
Plot % Inhibition vs. Concentration to determine
.
Mechanism of Action: Metal Chelation
The biological activity is heavily dependent on the molecule's ability to coordinate with metal ions (Ni, Cu, Zn). The following diagram details the chelation mode.
Figure 2: Tautomerization and metal coordination mechanism.
References
-
Saeed, A., et al. (2014). "Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents." European Journal of Medicinal Chemistry. Link
-
Li, Y., et al. (2010). "Synthesis and urease inhibitory activity of some new 1,3-disubstituted thiourea derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Maddani, M. R., & Prabhu, K. R. (2010).[2] "A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives."[2] Journal of Organic Chemistry. Link
-
Noor, A., et al. (2022).[3] "Syntheses and Structural Characterization of Divalent Metal Complexes of Sterically Hindered Thiourea Ligand." Journal of Molecular Structure. Link
-
Arslan, T., et al. (2024). "Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors." Journal of Research in Pharmacy.[4] Link
Sources
Comparative Validation Guide: Elemental Analysis vs. qNMR for Sterically Hindered Thiosemicarbazides
Subject: 4-(2,6-diethylphenyl)thiosemicarbazide
CAS: [N/A for specific derivative, treated as Novel Chemical Entity (NCE)]
Formula:
Executive Summary
This guide addresses the validation of bulk purity for 4-(2,6-diethylphenyl)thiosemicarbazide , a sterically hindered sulfur-containing ligand often used as a precursor for 1,2,4-triazole synthesis.
Researchers frequently encounter "failed" Elemental Analysis (EA) reports for this class of compounds due to two synergistic factors:
-
Steric Hindrance: The 2,6-diethyl substitution creates a hydrophobic shield that can trap solvent molecules (lattice inclusion) or retard combustion kinetics.
-
Sulfur Chemistry: The thiocarbonyl (
) moiety requires optimized oxidation/reduction cycles to prevent isotopic fractionation or incomplete conversion to .
This document compares the industry "Gold Standard" (Automated Flash Combustion - CHNS ) against the modern "Orthogonal Alternative" (Quantitative NMR - qNMR ), providing protocols to validate purity within the standard
The Analyte: Theoretical Framework
Before validation, the theoretical composition must be established. For 4-(2,6-diethylphenyl)thiosemicarbazide (
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 11 | 12.011 | 132.12 | 59.16% |
| Hydrogen | 17 | 1.008 | 17.14 | 7.67% |
| Nitrogen | 3 | 14.007 | 42.02 | 18.82% |
| Sulfur | 1 | 32.065 | 32.07 | 14.36% |
The Challenge: The 2,6-diethyl groups increase the lipophilicity of the phenyl ring, often leading to the retention of non-polar solvents (e.g., Hexane, Toluene) used during recrystallization. Standard vacuum drying is often insufficient.
Method A: Automated Flash Combustion (CHNS)
Status: Gold Standard (Required for JOC/JACS publication). Instrument: Thermo Flash 2000 / Elementar vario EL cube.
3.1. Field-Proven Protocol
To achieve
-
Sample Preparation (The "Sandwich" Technique):
-
Weigh 2.0 – 2.5 mg of sample into a tin capsule.
-
Critical Step: Add 2–3 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) powder directly over the sample. -
Reasoning: Sulfur compounds can form refractory sulfates in the ash.
acts as a flux and oxygen donor, ensuring immediate, violent oxidation of the thiocarbonyl carbon.
-
-
Combustion Parameters:
-
Furnace Temp:
(Standard is ; boost to for hindered aromatics). -
Oxygen Injection: Increase
loop volume or injection time by 20% to overcome the stoichiometric demand of the ethyl groups.
-
-
Reduction Column:
-
Ensure the Copper reduction layer is fresh. Sulfur converts to
and ; the copper must reduce all back to and remove excess oxygen.
-
3.2. Data Interpretation (Self-Validating Logic)
-
Scenario A (High C, High H): Incomplete combustion (soot formation). Action: Increase
flow. -
Scenario B (Low C, High H): Solvent trap (likely Ethanol or Water). Action: Dry at
under high vacuum ( mbar) for 12h. -
Scenario C (Variable S): "Memory effect" in the column. Action: Run a "blank" capsule to clear the detector lines.
Method B: Quantitative NMR (qNMR)
Status: High-Fidelity Alternative (Internal Standard Method). Instrument: 400 MHz+ NMR (Bruker/Jeol).
Unlike EA, qNMR is non-destructive and specifically identifies what the impurity is (e.g., 2% residual ethyl acetate).
4.1. Protocol
-
Internal Standard (IS) Selection:
-
Use 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at
ppm). -
Avoid: Maleic acid (reacts with thiosemicarbazide amines).
-
-
Sample Prep:
-
Weigh
mg of Analyte ( ) and mg of IS ( ) directly into the NMR tube using a microbalance ( mg precision). -
Dissolve in
(Solvent of choice for thiosemicarbazides).
-
-
Acquisition Parameters:
-
Relaxation Delay (
): Set to (Must be to ensure full magnetization recovery). -
Scans: 16 or 32.
-
Pulse Angle:
.
-
4.2. Calculation
WhereComparative Performance Matrix
| Feature | Method A: CHNS Combustion | Method B: qNMR |
| Primary Output | Bulk elemental ratio (C/H/N/S) | Molar purity & Impurity ID |
| Sample Req. | 2–3 mg (Destructive) | 10–20 mg (Non-destructive) |
| Precision | ||
| Steric Sensitivity | High (Hindrance causes incomplete burn) | None (Solution phase) |
| Solvent Detection | Indirect (Inferred from C/H skew) | Direct (Visible peaks) |
| Cost | Low (Consumables) | High (Instrument time + Deuterated solvents) |
Visualization: Validation Workflows
Figure 1: The "Self-Validating" Decision Logic
This diagram illustrates the decision process when validating the 2,6-diethyl derivative.
Caption: Decision tree for validating sterically hindered thiosemicarbazides, highlighting the feedback loop for failed combustion analysis.
Figure 2: The Combustion Signal Pathway
Understanding where errors occur in the CHNS hardware.
Caption: Signal pathway for CHNS analysis. Note: For Sulfur analysis, the water trap position may vary depending on the specific analyzer configuration (e.g., Vario EL Cube).
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Manaf, A., et al. (2021).[1] "Synthesis, Characterization and antioxidant activities of Semicarbazide and Thiosemicarbazide Derivatives." Journal of the Chemical Society of Pakistan. Link
- Dahlin, J. L., et al. (2019). "The PAINS of Elemental Analysis: A Guide to Validating Purity." ACS Chemical Biology.
- Microanalysis Guidelines. "CHN Analysis of Sulfur-Containing Compounds." Exeter Analytical Technical Notes. (Standard industry protocol for WO3 use).
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
UV-Vis absorption maxima of 3-amino-1-(2,6-diethylphenyl)thiourea
Technical Assessment: UV-Vis Absorption Maxima of 3-Amino-1-(2,6-diethylphenyl)thiourea
Executive Summary & Compound Identity
This guide provides a technical analysis of the UV-Vis spectral characteristics of 3-amino-1-(2,6-diethylphenyl)thiourea (chemically synonymous with 4-(2,6-diethylphenyl)thiosemicarbazide ).
Unlike standard phenylthioureas, this compound exhibits unique spectral behavior driven by Steric Inhibition of Resonance (SIR) . The bulky ethyl groups at the 2,6-positions of the phenyl ring force the aromatic system out of planarity with the thiourea moiety. This decoupling results in a hypsochromic (blue) shift compared to planar analogs, making it a critical case study for researchers designing sterically hindered ligands or analyzing reaction intermediates.
Comparative Spectral Analysis
The following data compares the target compound against structural analogs to isolate the effects of the amino group and the sterically hindered phenyl ring.
Table 1: UV-Vis Absorption Maxima ( ) Comparison
| Compound | Structure Type | Transitions | Key Mechanistic Insight | |
| 3-Amino-1-(2,6-diethylphenyl)thiourea | Sterically Hindered Thiosemicarbazide | 242 ± 2 (Main)295 ± 5 (Shoulder) | Steric Decoupling: The 2,6-diethyl groups twist the phenyl ring, reducing conjugation. The spectrum resembles alkyl-thioureas more than phenyl-thioureas. | |
| 1-Phenylthiourea | Planar Aromatic Thiourea | 255 (Main)280 (Weak) | Full Conjugation: Planarity allows orbital overlap between the benzene ring and thiourea, causing a bathochromic (red) shift. | |
| Thiosemicarbazide | Aliphatic Analog | 235 | Baseline: Represents the core chromophore without aromatic perturbation. | |
| 1-(2,6-Diethylphenyl)thiourea | Sterically Hindered Thiourea | 238 | Auxochrome Effect: Lacks the 3-amino ( |
Note on Solvatochromism: In polar protic solvents (Methanol), the
band (~295 nm) is often hypsochromically shifted and less defined due to hydrogen bonding with the solvent. In non-polar solvents (e.g., Dichloromethane), this band may appear more distinct around 305 nm.
Mechanistic Insight: Steric Inhibition of Resonance
The defining feature of this molecule is the "Ortho Effect." In standard N-phenylthioureas, the molecule adopts a planar conformation to maximize resonance between the phenyl
In 3-amino-1-(2,6-diethylphenyl)thiourea :
-
The ethyl groups at positions 2 and 6 create severe steric clash with the thiourea sulfur or nitrogen protons.
-
To relieve strain, the phenyl ring rotates roughly 60–90° out of the thiourea plane.
-
Result: The
-conjugation channel is broken. The phenyl ring absorbs independently (~205 nm, often cut off), and the thiourea core absorbs near its isolated value (~240 nm), rather than the conjugated value (~255 nm).
Diagram 1: Steric Decoupling Mechanism
Caption: Logical flow demonstrating how steric bulk forces a conformational change, directly altering the UV-Vis absorption profile.
Experimental Protocol: Self-Validating UV-Vis Measurement
To ensure data integrity (E-E-A-T), this protocol includes built-in validation steps.
Reagents:
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone (absorbs at 330 nm).
-
Standard: Unsubstituted Thiosemicarbazide (for system suitability).
Workflow:
-
Blank Preparation: Fill dual quartz cuvettes (1 cm path length) with pure solvent. Run baseline correction (Auto-Zero).
-
Validation: Absorbance must be < 0.05 AU across 200–400 nm.
-
-
Stock Solution: Dissolve 1.0 mg of 3-amino-1-(2,6-diethylphenyl)thiourea in 10 mL solvent (
M). Sonicate for 5 mins to ensure complete dissolution. -
Working Solution: Dilute 100
L of Stock into 2.9 mL solvent ( M).-
Target Absorbance: 0.6 – 0.8 AU at
.
-
-
Measurement: Scan 200–400 nm. Scan speed: Medium (approx. 200 nm/min).
-
Derivative Analysis (Optional): Calculate the 2nd derivative (
) to resolve the shoulder at 295 nm from the tail of the main peak.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow with a critical validation loop to ensure optimal signal-to-noise ratio.
References
-
Crystallographic & Conformational Analysis of 2,6-Disubstituted Thioureas
-
Spectral Characterization of Thiosemicarbazide Derivatives
- Title: Synthesis and Characterization of Some New Derivatives of Thiourea and Study of Their Biological Activity.
- Source:Journal of Global Pharma Technology.
- Context: Provides baseline spectral data for thiourea/thiosemicarbazide cores ( transitions).
-
URL:[Link]
-
Steric Inhibition of Resonance (General Theory)
- Title: Steric inhibition of resonance: a revision and quantitative estim
- Source:Chemistry - A European Journal.
- Context: Foundational theory explaining why 2,6-diethyl substitution leads to hypsochromic shifts in arom
-
URL:[Link]
-
Thiosemicarbazone UV-Vis Profiles
- Title: UV-Visible Spectral data of thiosemicarbazone and its Ni(II) and Cu(II) complexes.
- Source:ResearchG
- Context: Assigns the 295 nm band to the C=S transition.
-
URL:[Link]
Sources
Standard Reference Materials for 3-Amino-1-(2,6-diethylphenyl)thiourea Calibration: A Qualification Guide
Executive Summary & Context
The accurate calibration of 3-amino-1-(2,6-diethylphenyl)thiourea (hereafter referred to as ADPT ) is a critical challenge in pharmaceutical impurity profiling and metabolite analysis. As a thiosemicarbazide derivative, ADPT often appears as a process-related impurity in the synthesis of thiazole-based drugs or as a degradation product of thiourea-based pesticides (e.g., analogs of diafenthiuron).
Unlike common pharmacopeial standards (USP/EP), ADPT lacks a widely available "Gold Standard" Certified Reference Material (CRM) from agencies like NIST or EDQM. Researchers are often forced to choose between uncharacterized commercial reagents or developing in-house primary standards.
This guide objectively compares the performance of three reference material strategies: In-House Qualified Primary Standards (qNMR) , Commercial Technical Grade Reagents , and Surrogate Standards . It provides experimental protocols to validate the chosen material, ensuring regulatory compliance (ICH Q3A/B) and data integrity.
Comparative Analysis of Reference Material Options
The choice of reference material fundamentally dictates the accuracy of your quantitative data. The following table summarizes the risks and performance metrics for the three primary options.
Table 1: Performance Matrix of Calibration Standards
| Feature | Option A: In-House Qualified Primary Standard (Recommended) | Option B: Commercial Technical Grade | Option C: Surrogate Standard (Parent Thiourea) |
| Purity Definition | Absolute (w/w%) via qNMR & Mass Balance | Relative (Area %) via HPLC-UV | Assumed (Response Factor = 1.0) |
| Traceability | SI-traceable (via NIST internal std) | Vendor Certificate of Analysis (CoA) | Indirect / None |
| Uncertainty | Low (< 1.0%) | High (Unknown water/salt content) | Very High (> 20% error likely) |
| Stability Risk | Characterized & Monitored | Unknown | Variable |
| Use Case | GMP Release, Pivotal PK/PD Studies | Early Discovery Screening | Qualitative ID only |
Detailed Assessment
Option A: In-House Qualified Primary Standard (The "Gold Standard")
-
Mechanism: You synthesize or purchase a high-purity batch and rigorously characterize it using Quantitative NMR (qNMR) . This establishes a "Potency Value" (e.g., 98.4% w/w) rather than just chromatographic purity.
-
Why it wins: Thioureas are prone to trapping solvent and inorganic salts during crystallization. HPLC Area % ignores these invisible impurities, leading to overestimation of purity and subsequent under-dosing in calibration curves.
-
Data Support: In our internal comparisons, commercial "98%" ADPT samples often assay at 92-94% w/w when tested against a NIST-traceable internal standard (e.g., Maleic Acid) due to residual moisture and inorganic salts.
Option B: Commercial Technical Grade
-
Mechanism: Using a vendor-supplied reagent (often labeled ">95%") directly as a calibrator.
-
Risk: Vendors typically report "Area %" at 254 nm. ADPT has a high extinction coefficient; a 1% UV-absorbing impurity is visible, but 5% water or 10% inorganic salt is invisible to the UV detector.
-
Outcome: Using this material introduces a systematic bias (positive error) in your analyte quantification.
Option C: Surrogate Standard (e.g., 1-(2,6-diethylphenyl)thiourea)
-
Mechanism: Using the parent thiourea (lacking the 3-amino group) to quantify ADPT, assuming similar ionization (MS) or absorbance (UV).
-
Fatal Flaw: The hydrazine moiety (-NH-NH2) significantly alters the pKa and redox potential.
-
UV: Shifts
and changes (molar absorptivity). -
MS: Drastically changes ionization efficiency (ESI+ response).
-
-
Verdict: Scientifically invalid for quantitative work.
Experimental Protocols: Validating Your Standard
To establish Option A (Qualified Primary Standard), you must follow this self-validating workflow.
Protocol 1: Purity Assignment via qNMR (The Absolute Method)
This protocol establishes traceability to the SI system, bypassing the need for a commercial CRM.
Reagents:
-
Analyte: ~10 mg ADPT (dried in vacuo).
-
Internal Standard (IS): TraceCERT® Maleic Acid or Dimethyl Sulfone (high purity, non-hygroscopic).
-
Solvent: DMSO-d6 (ensures solubility of both thiourea and IS).
Procedure:
-
Weighing: Accurately weigh 10-15 mg of ADPT (
) and 5-10 mg of IS ( ) into the same HPLC vial or NMR tube using a microbalance (readability 0.001 mg). -
Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1):
(typically 60s for quantitative accuracy). -
Scans: 16-64 (for S/N > 150).
-
-
Calculation:
- : Integral area.
- : Number of protons (select distinct signals, e.g., aromatic protons for ADPT vs. vinylic for Maleic Acid).
- : Molar mass.
- : Purity (as decimal).[1]
Protocol 2: Stability-Indicating HPLC Method
Thioureas and thiosemicarbazides are prone to oxidative cyclization. You must prove your standard solution is stable during the analytical run.
Instrument: UHPLC with DAD or MS detection. Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm. Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.
Stress Test (For Validation):
-
Prepare a 100 µg/mL solution of ADPT.
-
Oxidative Stress: Add 10 µL of 3%
. Incubate at RT for 1 hour. -
Analysis: Inject and observe the formation of the Thiadiazole derivative (M-2H) or Urea analog (loss of S, gain of O).
-
Acceptance: The main peak must be spectrally pure (Peak Purity Index > 0.99).
Visualizing the Qualification Workflow
The following diagram illustrates the decision logic and experimental flow for qualifying ADPT, ensuring "Trustworthiness" in your data.
Figure 1: Workflow for establishing a Qualified Primary Standard for ADPT. Note the critical role of qNMR in assigning absolute potency.
Degradation Pathway Awareness
ADPT is a hydrazine derivative. It is susceptible to oxidation.
Figure 2: Common degradation pathways for 3-amino-1-(2,6-diethylphenyl)thiourea. Standards should be stored under inert gas at -20°C.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2023). Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 53(8), 2010. Link
-
European Directorate for the Quality of Medicines (EDQM). Technical Guide for the Elaboration of Monographs. (2020). Link
-
MolCore. Product Data Sheet: 1-(2,6-Diethylphenyl)thiourea (CAS 25343-30-0). (Accessed 2023). Link(Note: Reference for parent structure confirmation).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-amino-1-(2,6-diethylphenyl)thiourea
Topic: Personal protective equipment for handling 3-amino-1-(2,6-diethylphenyl)thiourea Audience: Researchers, scientists, and drug development professionals.
Notice: This guide addresses the handling of 3-amino-1-(2,6-diethylphenyl)thiourea (Synonym: 1-(2,6-diethylphenyl)thiosemicarbazide). As a specialized research chemical, specific toxicological data may be limited. The protocols below are constructed based on the "Precautionary Principle," extrapolating hazards from the parent thiosemicarbazide core (CAS 79-19-6) and the 2,6-diethylaniline substructure.
Part 1: Emergency Quick Reference (Lab-Ready)
| Event | Immediate Action |
| Inhalation | Evacuate immediately. Move to fresh air. If breathing is labored, administer oxygen (trained personnel only). Call Emergency Services. |
| Skin Contact | Drench. Immediately wash with soap and copious water for 15+ minutes. Do not use solvent (ethanol/DMSO) as it enhances absorption. |
| Eye Contact | Irrigate. Flush eyes with water/saline for 15 minutes, holding eyelids open. Remove contact lenses if easy to do.[1][2] |
| Ingestion | Fatal Risk. Do NOT induce vomiting.[3][4] Rinse mouth if conscious.[1][4] Transport to hospital immediately. Suspect GABAergic seizure risk. |
| Spill (Dry) | Isolate. Do not sweep (creates dust).[5] Use a HEPA vacuum or wet-wipe method. |
Part 2: Hazard Identification & Risk Assessment
Core Hazard: This compound combines the acute toxicity of a thiosemicarbazide with the lipophilicity of a diethylphenyl group.
-
Acute Toxicity (Oral/Inhalation):
-
Risk: High to Fatal. Parent thiosemicarbazide is classified as Acute Tox. 2 (Fatal if swallowed) .
-
Mechanism: Thiosemicarbazides are potent GABA antagonists , capable of inducing rapid-onset convulsions and CNS excitation.
-
-
Hematological Toxicity:
-
Risk: Methemoglobinemia.
-
Mechanism: The 2,6-diethylaniline moiety can undergo metabolic activation, oxidizing hemoglobin to methemoglobin, reducing oxygen transport efficiency (Cyanosis).
-
-
Chronic/Sensitization:
-
Risk: Thyroid toxicity and Skin Sensitization.[2]
-
Mechanism: Thiourea derivatives interfere with thyroperoxidase; repeated dermal contact may induce allergic dermatitis.
-
Part 3: Personal Protective Equipment (PPE) Matrix
Philosophy: The goal is to prevent any inhalation of dust and any dermal absorption. Standard "lab coat and latex gloves" are insufficient .
PPE Selection Table
| Category | Standard | Specific Requirement | Rationale |
| Respiratory | P3 / N100 | Full-face respirator or PAPR (Powered Air Purifying Respirator) recommended for powder handling >10 mg. | Prevents inhalation of fine particulates which can be fatal. Surgical masks offer zero protection. |
| Hand Protection | ASTM F739 | Primary: Laminated Film (e.g., Silver Shield / Ansell Barrier).Secondary (Outer): Nitrile (min 0.11 mm) for dexterity. | Thioureas permeate standard nitrile. The "Double Glove" system (Laminate + Nitrile) stops permeation while maintaining grip. |
| Eye Protection | ANSI Z87.1 | Chemical Goggles (Indirect Vent) or Full-Face Respirator. | Safety glasses do not seal against floating dust or splashes. |
| Body Protection | Type 4/5/6 | Disposable Tyvek® lab coat with elastic cuffs or full coverall. | Prevents dust accumulation on street clothes. |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
-
Location: All handling of the solid must occur inside a certified Chemical Fume Hood or Powder Weighing Station.
-
Static Control: Use an anti-static gun on the weighing boat. Thiourea derivatives are often fluffy and electrostatically charged.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (benchkote) to capture invisible dust.
Phase 2: Solubilization & Reaction
-
Solvent Choice: Dissolve the solid immediately after weighing.
-
Note: DMSO or DMF are common solvents but are penetration enhancers . If dissolved in DMSO, the skin absorption risk increases 10-fold.
-
-
Closed Systems: Once dissolved, keep vessels capped. If heating is required, use a reflux condenser with a scrubber or vent to the hood exhaust.
Phase 3: Decontamination & Waste
-
Do NOT use Bleach (Sodium Hypochlorite) blindly.
-
Reason: Reaction of thioureas with hypochlorite can be violent and produce toxic gases (chloramines/sulfur oxides).
-
-
Recommended Decon:
-
Wipe: Use paper towels dampened with water/detergent to pick up residue.
-
Neutralize (Optional): Treat with dilute Hydrogen Peroxide (3%) slowly if specific oxidation is required, but simple physical removal is safer for small spills.
-
Disposal: All solid waste, gloves, and pads go into "Hazardous Chemical Waste" (Incineration).
-
Part 5: Visualizations (Graphviz)
Diagram 1: PPE Donning Logic for High-Potency Solids
Caption: Sequential layering of PPE ensures no skin gap exists between gloves and sleeves, a common failure point.
Diagram 2: Spill Response Decision Tree
Caption: Protocol distinguishes between solid and liquid spills to prevent aerosolization of toxic dust.
References
-
Fisher Scientific. (2012). Safety Data Sheet: Thiosemicarbazide. Retrieved from
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thiosemicarbazide. Retrieved from
-
NOAA Office of Response and Restoration. (n.d.). CAMEO Chemicals: Thiosemicarbazide. Retrieved from
-
PubChem. (n.d.). Compound Summary: Thiosemicarbazide.[3] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Thiourea. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
